Bromamphenicol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dibromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOHGNMWBGIRAQ-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Br)Br)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Br)Br)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876333 | |
| Record name | DIBROMOAMPHENICOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16803-75-1, 17371-30-1 | |
| Record name | Bromamphenicol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07492 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DIBROMOAMPHENICOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Biological Activity of Bromamphenicol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Bromamphenicol, a semi-synthetic analog of the broad-spectrum antibiotic Chloramphenicol. It details the compound's chemical structure, mechanism of action, and key experimental data, offering valuable insights for professionals in drug discovery and development.
Chemical Structure and Physicochemical Properties
This compound, first reported in 1950, is a dibrominated derivative of Chloramphenicol.[1][2] Its structure is characterized by the substitution of the dichloroacetamide group found in Chloramphenicol with a dibromoacetamide moiety.[2][3] The core structure retains the p-nitrophenyl propanediol backbone essential for its biological activity. The crystal and molecular structures of both Chloramphenicol and this compound have been confirmed by X-ray analysis.[4]
Chemical Structure of this compound:
(Note: This is a simplified 2D representation. The molecule has specific stereochemistry as indicated in its IUPAC name.)
| Property | Value | Reference |
| IUPAC Name | [R-(R,R)]-2,2-dibromo-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-acetamide | [1] |
| Molecular Formula | C₁₁H₁₂Br₂N₂O₅ | [1][2][5][6] |
| Molecular Weight | 412.03 g/mol | [5][6] |
| CAS Number | 17371-30-1 / 16803-75-1 | [1][2][5][6] |
| Appearance | White solid | [2] |
| Solubility | Soluble in Ethanol, Methanol, DMF, and DMSO | [1][2] |
Mechanism of Action: Inhibition of Protein Synthesis
Similar to its parent compound Chloramphenicol, this compound is a bacteriostatic agent that functions by inhibiting bacterial protein synthesis.[5][7][8] The primary mechanism involves binding to the 50S subunit of the bacterial ribosome.[5] This interaction interferes with the peptidyl transferase step of protein elongation, thereby preventing the formation of peptide bonds.[5][9] By blocking the addition of new amino acids to the growing polypeptide chain, protein synthesis is effectively halted, leading to the inhibition of bacterial growth.[7][10]
Beyond its antibacterial action, this compound has also been shown to bind to the major adhesin subunit DraE from uropathogenic E. coli.[1][11]
Caption: Mechanism of this compound's inhibitory action on bacterial protein synthesis.
Experimental Data and Protocols
This compound has been evaluated for its inhibitory effects on various biological processes. It demonstrates potent inhibition of protein synthesis in both prokaryotic and eukaryotic mitochondrial systems, as well as an inhibitory effect on DNA synthesis at higher concentrations.
| Target System | Assay Type | Concentration | % Inhibition | Reference |
| E. coli | Protein Synthesis | 93 µM | 98.8% | [1][11] |
| Rat Liver Mitochondria | Protein Synthesis | 93 µM | 90.6% | [1][11] |
| Human Lymphoblastoid Cells | DNA Synthesis | 1 mM | 83% | [1][11] |
The following protocol is a representative methodology for determining the inhibitory effect of this compound on bacterial protein synthesis in a cell-free system, based on the type of experiments cited.[1]
Objective: To quantify the inhibition of E. coli protein synthesis by this compound using a cell-free transcription-translation system.
Materials:
-
E. coli S30 extract cell-free system
-
Plasmid DNA template (e.g., encoding β-galactosidase)
-
Amino acid mixture
-
Radiolabeled amino acid (e.g., ³⁵S-Methionine)
-
This compound stock solution (in DMSO or ethanol)
-
Trichloroacetic acid (TCA), cold (10%)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Methodology:
-
Reaction Setup: On ice, prepare reaction tubes each containing the S30 extract, plasmid DNA, and the complete amino acid mixture minus methionine.
-
Inhibitor Addition: Add varying concentrations of this compound (e.g., 0 µM to 200 µM) to the respective tubes. A control tube with the vehicle (DMSO/ethanol) only must be included.
-
Initiation of Synthesis: To start the reaction, add the ³⁵S-Methionine to each tube, mix gently, and incubate at 37°C for 45-60 minutes.
-
Termination and Precipitation: Stop the reaction by placing the tubes on ice. Precipitate the newly synthesized, radiolabeled proteins by adding an equal volume of cold 10% TCA.
-
Protein Collection: Incubate the tubes on ice for 30 minutes to ensure complete precipitation. Collect the protein precipitate by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters multiple times with cold 5% TCA and then with ethanol to remove unincorporated ³⁵S-Methionine.
-
Quantification: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle-only control using the formula: % Inhibition = [1 - (CPMSample / CPMControl)] * 100
References
- 1. caymanchem.com [caymanchem.com]
- 2. toku-e.com [toku-e.com]
- 3. This compound | 16803-75-1 [amp.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. Chloramphenicol - Wikipedia [en.wikipedia.org]
- 8. ldh.la.gov [ldh.la.gov]
- 9. biologydiscussion.com [biologydiscussion.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound | TargetMol [targetmol.com]
The Synthesis and Discovery of Bromamphenicol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of Bromamphenicol, a semi-synthetic analog of the broad-spectrum antibiotic Chloramphenicol. It details the historical context of its discovery, a proposed synthetic pathway with detailed experimental protocols, and its mechanism of action. Quantitative data on its biological activity are presented, alongside methodologies for key experimental assays. Visualizations of the synthetic workflow, mechanism of action, and logical discovery process are provided to facilitate understanding.
Discovery and Historical Context
This compound, a dibrominated derivative of Chloramphenicol, first appeared in the scientific literature in a 1952 publication by J.D. Dunitz in the Journal of the American Chemical Society. This seminal paper focused on the crystal structure of both Chloramphenicol and this compound, providing an early comparative crystallographic analysis. The synthesis of this compound was a logical extension of the extensive structure-activity relationship (SAR) studies being conducted on Chloramphenicol, which had been discovered in 1947 and first synthesized in 1949. Researchers were actively exploring how modifications to the dichloroacetyl moiety would affect the antibiotic's efficacy and properties. The replacement of the chlorine atoms with bromine was a key step in understanding the role of the halogen atoms in the drug's interaction with its ribosomal target.
Proposed Synthesis of this compound
While a specific, detailed protocol for the industrial-scale synthesis of this compound is not widely published, a plausible and scientifically sound laboratory-scale synthesis can be derived from the known chemistry of Chloramphenicol and its analogs. The most direct route involves the acylation of Chloramphenicol amine (the parent molecule with the dichloroacetyl group removed) with a dibromoacetylating agent.
Experimental Protocol: Preparation of Chloramphenicol Amine
Objective: To hydrolyze the amide bond of Chloramphenicol to yield the free amine, D-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol.
Materials:
-
Chloramphenicol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Deionized water
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Filtration apparatus (Büchner funnel)
-
Crystallization dish
Procedure:
-
In a round-bottom flask, suspend Chloramphenicol (1 equivalent) in a 6 M solution of hydrochloric acid.
-
Heat the mixture to reflux with stirring for approximately 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a 10 M NaOH solution until the pH is approximately 10-11. This will precipitate the Chloramphenicol amine.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture to yield pure Chloramphenicol amine.
-
Dry the purified product under vacuum.
Experimental Protocol: Synthesis of this compound
Objective: To acylate Chloramphenicol amine with a dibromoacetylating agent to yield this compound.
Materials:
-
Chloramphenicol amine
-
Dibromoacetyl chloride or Dibromoacetic anhydride
-
A suitable non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
A non-nucleophilic base (e.g., Triethylamine, Pyridine)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Chromatography equipment (for purification)
Procedure:
-
Dissolve Chloramphenicol amine (1 equivalent) in the chosen anhydrous solvent in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0°C.
-
Add the non-nucleophilic base (1.1 equivalents) to the solution.
-
Slowly add the dibromoacetylating agent (e.g., dibromoacetyl chloride, 1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Quantitative Data and Biological Activity
This compound exhibits significant inhibitory activity against key cellular processes. The available quantitative data is summarized below.
| Assay | Organism/Cell Line | Concentration | % Inhibition |
| Protein Synthesis | E. coli | 93 µM | 98.8%[1] |
| Protein Synthesis | Rat Liver Mitochondria | 93 µM | 90.6%[1] |
| DNA Synthesis | Human Lymphoblastoid Cells | 1 mM | 83%[1] |
While specific Minimum Inhibitory Concentration (MIC) data for this compound is not widely available in the surveyed literature, a comparison with the parent compound, Chloramphenicol, is instructive.
Table of MICs for Chloramphenicol (for comparative purposes):
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus | 2 - 16 |
| Streptococcus pneumoniae | 2 - 8 |
| Haemophilus influenzae | 0.25 - 2 |
| Neisseria meningitidis | 0.5 - 4 |
| Escherichia coli | 2 - 8 |
| Salmonella typhi | 2 - 8 |
| Bacteroides fragilis | 4 - 16 |
Experimental Protocols for Biological Assays
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antibiotic can be determined using the broth microdilution method as follows:
-
Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the test bacterium (e.g., to 5 x 10⁵ CFU/mL).
-
Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
In Vitro Protein Synthesis Inhibition Assay
This assay measures the effect of a compound on the translation of a reporter gene in a cell-free system.
-
Prepare a cell-free bacterial extract (e.g., E. coli S30 extract) containing ribosomes, tRNAs, and other necessary translation factors.
-
Set up reaction mixtures containing the cell-free extract, a DNA or mRNA template encoding a reporter protein (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled amino acid like ³⁵S-methionine), and an energy source (ATP, GTP).
-
Add varying concentrations of this compound to the reaction mixtures. Include a no-drug control.
-
Incubate the reactions at 37°C for a set period (e.g., 60 minutes).
-
Stop the reactions and quantify the amount of newly synthesized protein. If using a radiolabeled amino acid, this can be done by precipitating the protein, collecting it on a filter, and measuring radioactivity using a scintillation counter. If using a reporter enzyme, its activity can be measured using a suitable substrate.
-
Calculate the percentage of inhibition of protein synthesis for each concentration of this compound relative to the no-drug control.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Mechanism of action of this compound.
Caption: Logical workflow of this compound's discovery.
References
Bromamphenicol as a Protein Synthesis Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Bromamphenicol, a halogenated derivative of chloramphenicol, and its role as a potent inhibitor of bacterial protein synthesis. Drawing parallels from its well-studied parent compound, this document elucidates the mechanism of action, presents available quantitative data on related compounds, details relevant experimental protocols, and provides visual representations of the key pathways and workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in antibiotic research and development.
Introduction
This compound is a synthetic antibiotic and a structural analog of chloramphenicol, a broad-spectrum antibiotic first isolated from Streptomyces venezuelae.[1] The key structural difference in this compound is the substitution of the dichloroacetyl moiety with a dibromoacetyl group. This modification influences its biological activity while maintaining the core mechanism of action inherent to the amphenicol class of antibiotics. Like chloramphenicol, this compound targets the bacterial ribosome, a critical cellular machine responsible for protein synthesis, thereby halting bacterial growth and proliferation.[1] Understanding the precise interactions and inhibitory effects of this compound is crucial for its potential development as a therapeutic agent and as a tool for studying ribosomal function.
Chemical Structure
The chemical structures of this compound and its parent compound, chloramphenicol, are presented below for comparison.
This compound:
-
Chemical Formula: C₁₁H₁₂Br₂N₂O₅
-
Molecular Weight: 412.03 g/mol
-
Key Features: A p-nitrophenyl group, a propanediol backbone, and a dibromoacetyl tail.
Chloramphenicol:
-
Chemical Formula: C₁₁H₁₂Cl₂N₂O₅[2]
-
Molecular Weight: 323.13 g/mol [2]
-
Key Features: A p-nitrophenyl group, a propanediol backbone, and a dichloroacetyl tail.[2]
The halogenated acetylamide tail is crucial for the molecule's interaction with the ribosomal target.
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its bacteriostatic effect by inhibiting protein synthesis at the level of the ribosome. The mechanism is analogous to that of chloramphenicol, which has been extensively studied.
Targeting the 50S Ribosomal Subunit
This compound, like chloramphenicol, binds to the 50S subunit of the bacterial 70S ribosome.[1][3] This binding is specific to bacterial ribosomes, which contributes to its selective toxicity against bacteria over mammalian cells, although some off-target effects on mitochondrial ribosomes can occur.[4]
Interference with the Peptidyl Transferase Center (PTC)
The binding site for amphenicols is located at the peptidyl transferase center (PTC) on the 50S subunit.[5][6] The PTC is the catalytic heart of the ribosome, responsible for forming peptide bonds between amino acids. By binding to this site, this compound physically obstructs the proper positioning of the aminoacyl-tRNA in the A-site of the ribosome.[5][6] This steric hindrance prevents the formation of a peptide bond with the growing polypeptide chain attached to the tRNA in the P-site, effectively halting protein elongation.[5][6]
Quantitative Data
[6]| Compound | Modification | IC₅₀ (µM) | Kᵢ (µM) | | :--- | :--- | :--- | :--- | | Chloramphenicol | None (Parent Compound) | 25.06 | 8.10 | | Compound 4 (Lys) | Lysine (amide linkage) | 29.62 | 9.57 | | Compound 5 (Orn) | Ornithine (amide linkage) | 18.58 | 6.03 | | Compound 6 (His) | Histidine (amide linkage) | 39.90 | 12.89 | | Compound 7 (Lys) | Lysine (carbamate linkage) | 5.01 | 1.62 | | Compound 8 (Orn) | Ornithine (carbamate linkage) | 13.21 | 4.27 |
Data from a study on chloramphenicol derivatives modified at the primary hydroxyl group, tested against E. coli ribosomes. I[6]t is important to note that this compound's dibromoacetyl moiety differs from these modifications, and its inhibitory constants would need to be determined experimentally. One study reported that this compound at 93 µM inhibits E. coli protein synthesis by 98.8%.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize protein synthesis inhibitors like this compound. These are generalized protocols that can be adapted for specific research needs.
In Vitro Transcription-Translation (IVTT) Inhibition Assay
This assay measures the overall inhibition of protein synthesis in a cell-free system.
Objective: To determine the concentration-dependent inhibitory effect of this compound on the synthesis of a reporter protein.
Materials:
-
E. coli S30 cell extract system for IVTT
-
Plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase)
-
Amino acid mixture (including a radiolabeled amino acid like ³⁵S-methionine, or components for a colorimetric/fluorometric assay)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Reaction buffer and other components of the IVTT kit
-
Trichloroacetic acid (TCA) for precipitation (if using radiolabeling)
-
Scintillation counter or appropriate plate reader
Procedure:
-
Prepare a master mix of the IVTT components (cell extract, reaction buffer, amino acids, and plasmid DNA) according to the manufacturer's instructions.
-
Aliquot the master mix into reaction tubes.
-
Add varying concentrations of this compound (or vehicle control) to the reaction tubes. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.
-
Stop the reaction by placing the tubes on ice.
-
Quantify the amount of newly synthesized protein.
-
Radiolabeling Method: a. Precipitate the proteins by adding cold TCA. b. Collect the precipitate on a filter membrane. c. Wash the filter to remove unincorporated radiolabeled amino acids. d. Measure the radioactivity of the filter using a scintillation counter.
-
Luciferase Assay: a. Add the luciferase substrate to the reaction mixture. b. Measure the luminescence using a luminometer.
-
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
Caption: Experimental workflow for an in vitro translation inhibition assay.
Ribosome Binding Assay (Competition Assay)
This assay determines the binding affinity of this compound to the ribosome by measuring its ability to displace a labeled ligand.
Objective: To determine the Kᵢ of this compound for the bacterial ribosome.
Materials:
-
Purified 70S ribosomes from E. coli
-
Radiolabeled chloramphenicol ([¹⁴C]-chloramphenicol) or a fluorescently labeled analog
-
This compound stock solution
-
Binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, β-mercaptoethanol)
-
Nitrocellulose membranes
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of reaction tubes containing a fixed concentration of purified 70S ribosomes and a fixed concentration of radiolabeled chloramphenicol.
-
Add increasing concentrations of unlabeled this compound to the tubes. Include a control with no unlabeled competitor.
-
Incubate the mixtures at an appropriate temperature (e.g., 37°C) to allow binding to reach equilibrium.
-
Filter the reaction mixtures through nitrocellulose membranes under vacuum. The ribosomes and any bound radioligand will be retained on the membrane.
-
Wash the membranes with cold binding buffer to remove unbound radioligand.
-
Place the membranes in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Plot the amount of bound radioligand as a function of the concentration of this compound.
-
Calculate the IC₅₀ value from the competition curve and then determine the Kᵢ value using the Cheng-Prusoff equation.
Conclusion
This compound, as a close analog of chloramphenicol, is a potent inhibitor of bacterial protein synthesis. Its mechanism of action, centered on the obstruction of the peptidyl transferase center of the 50S ribosomal subunit, is well-understood based on extensive studies of its parent compound. While specific quantitative inhibitory data for this compound remains to be fully elucidated, the experimental protocols detailed in this guide provide a clear framework for its characterization. The continued investigation of this compound and other amphenicol derivatives is essential for the development of new antibacterial agents and for advancing our fundamental understanding of ribosome function.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Chloramphenicol Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores with High Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Trends in Synthesis of Chloramphenicol New Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antibacterial Spectrum of Bromamphenicol: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the antibacterial spectrum of Bromamphenicol. As a derivative of Chloramphenicol, this compound's activity is largely inferred from the extensive data available for its parent compound.[1] This document details the mechanism of action, summarizes in vitro susceptibility data against a range of clinically relevant bacteria, and provides standardized experimental protocols for determining antibacterial activity. The information is intended to support research and development efforts in the field of antimicrobial agents.
Introduction
This compound is a synthetic antibiotic and a derivative of Chloramphenicol, a well-established broad-spectrum antimicrobial agent.[1] Like its parent compound, this compound is anticipated to be effective against a wide variety of Gram-positive and Gram-negative bacteria.[2][3][4][5] Its primary therapeutic value, similar to Chloramphenicol, lies in treating serious infections where other antibiotics may be ineffective.[6] Due to the limited availability of direct research on this compound, this guide leverages the comprehensive body of knowledge on Chloramphenicol to delineate its expected antibacterial profile and the methodologies for its evaluation.
Mechanism of Action
This compound functions by inhibiting bacterial protein synthesis.[1] The molecule is lipid-soluble, allowing it to diffuse across the bacterial cell membrane.[6] Once inside the cytoplasm, it reversibly binds to the 50S subunit of the bacterial 70S ribosome.[1][6][7] Specifically, it attaches to the A2451 and A2452 residues in the 23S rRNA component, interfering with the peptidyl transferase enzyme.[2][8] This action blocks the crucial step of peptide bond formation, thereby halting the elongation of the polypeptide chain and arresting protein production.[2][6][8] This inhibition of protein synthesis is primarily bacteriostatic, meaning it stops bacterial growth, but can be bactericidal at high concentrations against highly susceptible organisms like Haemophilus influenzae, Streptococcus pneumoniae, and Neisseria meningitidis.[6][7][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biologydiscussion.com [biologydiscussion.com]
- 3. Broad spectrum antibiotics chloramphenicol | PDF [slideshare.net]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. nbinno.com [nbinno.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ldh.la.gov [ldh.la.gov]
- 8. Chloramphenicol - Wikipedia [en.wikipedia.org]
- 9. Chloramphenicol – A Potent Armament Against Multi-Drug Resistant (MDR) Gram Negative Bacilli? - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Mode of Action of Bromamphenicol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromamphenicol is a synthetic antibiotic and a structural analog of chloramphenicol, a well-established broad-spectrum antibiotic. Initial investigations into its mechanism of action have revealed a mode of action similar to that of its parent compound, primarily targeting bacterial protein synthesis. This technical guide provides an in-depth overview of the foundational studies on this compound's mode of action, detailing its molecular target, mechanism of inhibition, and the experimental methodologies used to elucidate these properties. The information is intended to serve as a comprehensive resource for researchers in microbiology, pharmacology, and drug development.
Core Mechanism of Action
Initial studies have demonstrated that this compound exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. This action is achieved through its specific binding to the bacterial 50S ribosomal subunit. By binding to this subunit, this compound interferes with the peptidyl transferase activity, a crucial step in the elongation of the polypeptide chain. This interference prevents the formation of peptide bonds between amino acids, ultimately halting protein synthesis and inhibiting bacterial growth. At higher concentrations, this inhibition can become bactericidal.
Quantitative Data on this compound Activity
Quantitative data from initial studies on this compound are summarized below. It is important to note that specific data for this compound are limited in publicly available literature, and some values are extrapolated from studies on closely related chloramphenicol analogs.
Table 1: Ribosome Binding Affinity of this compound
| Parameter | Value | Method |
| Dissociation Constant (Kd) | Data not available | Radioligand Binding Assay |
Note: Specific Kd values for this compound are not readily found in the cited literature. However, studies on similar chloramphenicol analogs suggest a strong affinity for the 50S ribosomal subunit.
Table 2: In Vitro Protein Synthesis Inhibition by this compound
| Parameter | Value | Assay System |
| IC50 | Data not available | E. coli Cell-Free Translation System |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of in vitro protein synthesis. While a specific value for this compound is not provided in the search results, it is expected to be in the micromolar range, similar to chloramphenicol.
Table 3: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) | Method |
| Escherichia coli | Data not available | Broth Microdilution |
| Staphylococcus aureus | Data not available | Broth Microdilution |
| Streptococcus pneumoniae | Data not available | Broth Microdilution |
| Haemophilus influenzae | Data not available | Broth Microdilution |
Note: The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The provided table indicates the types of bacteria against which this compound's activity would be tested. Actual values would be determined experimentally.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mode of action of this compound. These protocols are based on standard techniques employed in the study of protein synthesis inhibitors.
Ribosome Binding Assay (Radioligand Competition)
Objective: To determine the binding affinity of this compound to the bacterial 50S ribosomal subunit.
Methodology:
-
Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli) and subsequently separate the 50S and 30S subunits by sucrose density gradient centrifugation.
-
Radiolabeling: Utilize a radiolabeled ligand known to bind to the 50S subunit, such as [¹⁴C]-Chloramphenicol.
-
Competition Assay:
-
Incubate a fixed concentration of purified 50S ribosomal subunits with a constant concentration of [¹⁴C]-Chloramphenicol.
-
Add increasing concentrations of unlabeled this compound to the incubations.
-
Allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Separate the ribosome-bound radioligand from the unbound radioligand using a technique such as nitrocellulose filter binding.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound radioligand against the concentration of this compound.
-
Calculate the IC50 value (the concentration of this compound that displaces 50% of the radiolabeled ligand).
-
Determine the dissociation constant (Kd) for this compound using the Cheng-Prusoff equation.
-
In Vitro Protein Synthesis Inhibition Assay (Cell-Free Translation System)
Objective: To quantify the inhibitory effect of this compound on bacterial protein synthesis.
Methodology:
-
Preparation of Cell-Free Extract: Prepare an S30 cell-free extract from E. coli, which contains all the necessary components for transcription and translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and release factors).
-
Assay Reaction:
-
Set up reaction mixtures containing the S30 extract, a DNA template (e.g., a plasmid encoding a reporter gene like luciferase or β-galactosidase), amino acids (including a radiolabeled amino acid such as [³⁵S]-methionine), and an energy source (ATP, GTP).
-
Add varying concentrations of this compound to the reaction tubes.
-
-
Incubation: Incubate the reactions at 37°C to allow for protein synthesis.
-
Detection of Protein Synthesis:
-
Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
-
Collect the precipitate on a filter paper.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of protein synthesis (inversely proportional to the incorporated radioactivity) against the concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the minimum concentration of this compound that inhibits the growth of various bacterial strains.
Methodology:
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Broth Microdilution Method:
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include positive (no antibiotic) and negative (no bacteria) controls.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading the MIC: Determine the MIC as the lowest concentration of this compound in which there is no visible bacterial growth (i.e., the first clear well).
Visualizations
Logical Flow of this compound's Inhibitory Action
Exploring the Ribosomal Binding Site of Bromamphenicol and its Congeners: A Technical Guide
Introduction
Bromamphenicol, a halogenated derivative of chloramphenicol, belongs to the phenicol class of antibiotics. While research on this compound itself is limited, a comprehensive understanding of its interaction with the ribosome can be extrapolated from the extensive studies conducted on its parent compound, chloramphenicol (CHL), and other analogues like monoiodoamphenicol. This guide provides an in-depth technical exploration of the chloramphenicol binding site on the bacterial ribosome, synthesizing data from structural biology, biochemical assays, and molecular biology techniques. The primary mechanism of action for this class of antibiotics is the inhibition of bacterial protein synthesis.[1] They achieve this by binding to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC).[1][2] This binding obstructs the proper positioning of the aminoacyl-tRNA in the A-site, thereby preventing peptide bond formation and halting polypeptide chain elongation.[1][3][4]
The Ribosomal Binding Site: A Structural Overview
High-resolution structural studies using X-ray crystallography and cryo-electron microscopy (cryo-EM) have precisely mapped the chloramphenicol binding pocket on the 50S ribosomal subunit.[5][6] The binding site is a crevice located at the A-site of the PTC, where it can interfere with the placement of the incoming aminoacyl-tRNA.[2][3]
Key features of the binding site include:
-
Ribosomal RNA (rRNA): The primary interactions are with nucleotides of the 23S rRNA, predominantly within Domain V. Key residues include A2451, C2452, U2504, G2505, and U2506.[3][7] The nitrobenzyl ring of chloramphenicol engages in a π-stacking interaction with the base of C2452.[2][3]
-
Ribosomal Proteins: While the interaction is dominated by rRNA, ribosomal protein L16 has been identified as a component of the chloramphenicol-binding site through affinity labeling and reconstitution experiments.[8][9][10]
-
Nascent Peptide Exit Tunnel (NPET): The binding pocket is situated at the entrance of the NPET.[5][7] This strategic location allows the antibiotic to not only block the A-site but also potentially interfere with the passage of the growing polypeptide chain.[7][11]
Quantitative Analysis of Binding Affinity
The affinity of chloramphenicol and its analogues for the ribosome has been quantified using various experimental techniques. The data reveal moderate to high affinity, which can be modulated by the specific analogue and the context of the nascent peptide chain.[12][13]
| Compound | Ribosome/Subunit | Method | Dissociation Constant (KD) / Association Constant (K) | Reference |
| Chloramphenicol | E. coli 70S | [14C]-CHL Direct Binding | KD = 2.3 µM | [13] |
| Chloramphenicol | E. coli 70S | BODIPY-CAM Displacement | KDapp = 2.6 ± 1.5 µM | [13] |
| Chloramphenicol | E. coli 70S | BODIPY-ERY Displacement | KDapp = 2.8 ± 0.5 µM | [13] |
| Chloramphenicol | E. coli | UV Cross-linking | KD ≈ 300 µM (weaker site) | [7] |
| Monoiodoamphenicol | E. coli 70S | Affinity Labeling | K = 7.5 x 104 M-1 | [8][9] |
| CAM-C4-TPP | E. coli 70S | BODIPY-CAM Displacement | KDapp = 0.6 ± 0.4 µM | [13] |
| CAM-C4-TPP | E. coli 70S | BODIPY-ERY Displacement | KDapp = 0.61 ± 0.07 µM | [13] |
| L-Histidyl-CAM | E. coli Ribosomes | Competition Binding | ~10-fold higher affinity than CHL | [3] |
Mechanism of Action and Context Specificity
Chloramphenicol is not a uniform inhibitor of protein synthesis; its efficacy is context-dependent, influenced by the specific amino acid sequence of the nascent polypeptide chain being synthesized.[12]
-
Inhibition Mechanism: By binding to the A-site of the PTC, chloramphenicol sterically hinders the correct positioning of the aminoacyl moiety of the incoming aminoacyl-tRNA.[2][4] This prevents the formation of a peptide bond, thus stalling translation.[1]
-
Context-Specific Action: The affinity of chloramphenicol for the ribosome is significantly increased when the nascent peptide in the P-site carries small amino acids like alanine, serine, or threonine at the penultimate (-1) position.[4][12] This is due to favorable CH-π interactions between the amino acid side chain and the nitrophenyl ring of the drug, which further stabilizes its binding.[4] Conversely, bulky side chains (e.g., phenylalanine) at this position sterically clash with the bound drug, preventing its binding and allowing translation to proceed.[4][12]
Experimental Protocols
The elucidation of the chloramphenicol binding site and its mechanism of action has relied on a suite of powerful biochemical and structural biology techniques.
Binding Affinity Assays: Fluorescence Polarization Competition
This method is used to determine the binding affinity of a test compound (e.g., chloramphenicol) by measuring its ability to displace a fluorescently labeled probe from the ribosome.
Protocol:
-
Complex Formation: A fluorescent probe with known binding to the ribosome (e.g., BODIPY-labeled erythromycin or chloramphenicol) is incubated with purified 70S ribosomes to form a stable complex.[3][13]
-
Competition: The unlabeled competitor compound (chloramphenicol or its analogue) is added to the pre-formed complex in a range of concentrations.
-
Equilibration: The mixture is incubated to allow the binding equilibrium to be reached.[3]
-
Measurement: The fluorescence polarization (FP) of the sample is measured. When the fluorescent probe is bound to the large ribosome, its tumbling is slow, resulting in high FP. As the unlabeled competitor displaces the probe, the free probe tumbles rapidly in solution, leading to a decrease in FP.
-
Data Analysis: The FP values are plotted against the competitor concentration. The resulting sigmoidal curve is fitted to a suitable binding model to calculate the IC50, from which the dissociation constant (KD) can be derived.
Structural Determination: X-ray Crystallography & Cryo-EM
These techniques provide atomic-level resolution images of the antibiotic bound to the ribosome, revealing precise molecular interactions.
Generalized Protocol:
-
Ribosome Preparation: High-purity, intact 70S ribosomes are isolated from bacteria such as Thermus thermophilus or Escherichia coli.[3][14]
-
Complex Formation: The purified ribosomes are incubated with the antibiotic (e.g., chloramphenicol) at a concentration sufficient to ensure high occupancy of the binding site.[7] For co-crystallization, tRNAs and mRNA fragments may also be included to create a more physiologically relevant complex.[3][5]
-
Crystallization (X-ray) / Vitrification (Cryo-EM):
-
X-ray: The ribosome-drug complex is subjected to crystallization screening to obtain well-ordered crystals.
-
Cryo-EM: A thin film of the complex solution is rapidly frozen in liquid ethane to embed the particles in a layer of vitreous ice.[6]
-
-
Data Collection:
-
Structure Determination:
-
X-ray: The diffraction data are processed to calculate an electron density map, into which an atomic model of the ribosome and the bound drug is built and refined.
-
Cryo-EM: The particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction (map) of the complex, followed by model building and refinement.[16]
-
Footprinting Analysis
Footprinting techniques identify the specific nucleotides in rRNA that are protected by the binding of a ligand.
Protocol (Chemical Footprinting):
-
Complex Formation: 70S ribosomes are incubated with or without the antibiotic.
-
Chemical Modification: The complexes are treated with a chemical probe (e.g., dimethyl sulfate - DMS) that modifies solvent-accessible bases of the rRNA.
-
RNA Extraction: The 23S rRNA is purified from the ribosomes.
-
Primer Extension: A radiolabeled DNA primer complementary to a downstream sequence of the 23S rRNA is annealed. Reverse transcriptase is used to synthesize a cDNA copy. The enzyme stops or pauses at modified bases.
-
Analysis: The resulting cDNA fragments are separated by gel electrophoresis. Nucleotides protected by the antibiotic will show a decrease in modification (less pausing/stopping of reverse transcriptase) compared to the drug-free control. Conversely, enhanced reactivity can also be observed.[7][17] This allows for the precise mapping of the drug's interaction site on the rRNA.[18][19]
Conclusion
The ribosomal binding site of chloramphenicol and its analogues is a well-defined pocket within the peptidyl transferase center of the 50S subunit. The interaction is primarily with the 23S rRNA and is characterized by a context-dependent mechanism that is sensitive to the nascent polypeptide sequence. A combination of quantitative binding assays, high-resolution structural methods, and footprinting analyses has provided a detailed molecular understanding of how this important class of antibiotics inhibits bacterial protein synthesis. This knowledge forms a critical foundation for the rational design of new antibacterial agents that can overcome existing resistance mechanisms by targeting this conserved and functionally crucial site on the ribosome.
References
- 1. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 2. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A conserved chloramphenicol binding site at the entrance to the ribosomal peptide exit tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of chloramphenicol-binding protein in Escherichia coli ribosomes by affinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Chloramphenicol-Binding Protein in Escherichia coli Ribosomes by Affinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of the Chloramphenicol-Binding Protein in Escherichia coli Ribosomes by Partial Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual effect of chloramphenicol peptides on ribosome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural basis for the context-specific action of the classic peptidyl transferase inhibitor chloramphenicol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Binding and Action of Triphenylphosphonium Analog of Chloramphenicol upon the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Cryo-electron microscopy of ribosomal complexes in cotranslational folding, targeting, and translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Peptidyl transferase antibiotics perturb the relative positioning of the 3'-terminal adenosine of P/P'-site-bound tRNA and 23S rRNA in the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Footprinting of ribosomal RNA genes by transcription initiation factor and RNA polymerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
Foundational Research on Bromamphenicol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning Bromamphenicol derivatives. As analogues of Chloramphenicol, these compounds are of significant interest in the ongoing search for novel antimicrobial agents. This document outlines their core synthesis strategies, mechanism of action, structure-activity relationships, and the experimental protocols essential for their evaluation.
Introduction to this compound and its Derivatives
This compound is a synthetic antibiotic and a derivative of Chloramphenicol where the dichloroacetyl group is replaced by a dibromoacetyl group. This modification is a key area of investigation for medicinal chemists aiming to enhance antibacterial potency, broaden the spectrum of activity, and overcome existing resistance mechanisms. The core structure of Chloramphenicol, with its p-nitrophenyl ring and 2-amino-1,3-propanediol moiety, provides a versatile scaffold for the synthesis of a wide array of derivatives. Modifications are typically explored at three primary positions: the N-acyl group, the p-nitrophenyl group, and the hydroxyl groups of the propanediol backbone.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives generally follows established methods for amide bond formation. The common starting material is the chloramphenicol base, D-(-)-threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol.
General Synthesis Protocol for N-Acyl this compound Derivatives
A common route for synthesizing N-acyl derivatives of this compound involves the acylation of the chloramphenicol base with a suitable acylating agent.
Materials:
-
D-(-)-threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol (Chloramphenicol base)
-
Appropriate acid anhydride or acid chloride (e.g., dibromoacetic anhydride for this compound)
-
Anhydrous solvent (e.g., ethyl acetate, dichloromethane, or pyridine)
-
Base (e.g., triethylamine or pyridine, if not used as the solvent)
-
Reagents for purification (e.g., silica gel for column chromatography)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolution: Dissolve the chloramphenicol base in an appropriate anhydrous solvent.
-
Addition of Base: If required, add a suitable base to the reaction mixture to act as an acid scavenger.
-
Acylation: Slowly add the acylating agent (e.g., dibromoacetic anhydride) to the solution, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water or a dilute aqueous acid solution. Extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel.[1]
-
Characterization: Characterize the final product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.[2]
Mechanism of Action
This compound derivatives, like their parent compound Chloramphenicol, exert their antibacterial effect by inhibiting protein synthesis in bacteria.[3]
Inhibition of Peptidyl Transferase
The primary target of these compounds is the 50S ribosomal subunit. They bind to the A-site of the peptidyl transferase center (PTC), a critical region for peptide bond formation.[4][5] By occupying this site, this compound derivatives sterically hinder the binding of the aminoacyl-tRNA, thereby preventing the elongation of the polypeptide chain.[6] This leads to a bacteriostatic effect, halting the growth and replication of the bacteria.[5]
Figure 1. Inhibition of Peptidyl Transferase by this compound Derivatives.
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is highly dependent on their chemical structure. Key modifications that influence their antimicrobial efficacy include:
-
The N-acyl Group: The nature of the N-acyl group is critical for activity. The presence of halogen atoms, such as bromine in this compound, can significantly impact the binding affinity to the ribosome and the overall potency of the compound.
-
The Aromatic Ring: Modifications to the p-nitrophenyl ring can affect both the antibacterial activity and the toxicological profile of the derivatives. Replacing the nitro group with other electron-withdrawing groups has been explored to reduce toxicity while maintaining or improving efficacy.[7]
-
The Propanediol Moiety: The stereochemistry of the 1,3-propanediol backbone is crucial for biological activity. The D-threo isomer is the active form, and any alterations to the hydroxyl groups can impact ribosomal binding.
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8]
| Derivative | Modification | Test Organism | MIC (µg/mL) |
| Chloramphenicol | Dichloroacetyl | Staphylococcus aureus | 2-8 |
| Escherichia coli | 2-8 | ||
| A | α,β-unsaturated ketone | Staphylococcus aureus | 2-32 |
| Escherichia coli | >64 | ||
| B | α,β-unsaturated ketone | Staphylococcus aureus | 2-32 |
| Escherichia coli | >64 | ||
| C | Peptide-conjugated | Escherichia coli | 20-200 |
| D | 1'-(p-nitrobenzoyl) | Mycobacterium intracellulare | 12.5 |
| Mycobacterium tuberculosis | 50.0 |
Note: Specific MIC data for a wide range of this compound derivatives is limited in publicly available literature. The data presented here for other chloramphenicol derivatives illustrates the range of activities observed with structural modifications.[9][10][11]
Experimental Protocols
Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[3][12]
Materials:
-
96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Stock solution of the this compound derivative of known concentration
-
Sterile diluent (e.g., MHB)
-
Incubator
Procedure:
-
Prepare Antibiotic Dilutions: Perform a serial two-fold dilution of the this compound derivative stock solution in the microtiter plate wells using the growth medium to achieve a range of concentrations.
-
Prepare Bacterial Inoculum: Adjust the turbidity of a bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate the Plate: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control well (bacteria and medium, no antibiotic) and a negative control well (medium only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Experimental Workflow for Derivative Screening
The development and evaluation of new this compound derivatives typically follow a structured workflow from initial design to preclinical evaluation.
Figure 2. A typical workflow for the development and screening of novel antibiotic derivatives.
Conclusion
This compound derivatives represent a promising area of research in the quest for new antibiotics. By systematically modifying the core chloramphenicol structure, researchers can explore new chemical spaces to enhance antibacterial activity and circumvent resistance. The methodologies and foundational knowledge presented in this guide provide a framework for the rational design, synthesis, and evaluation of these important compounds. Further research, particularly in generating extensive quantitative data for a broader range of this compound derivatives, is crucial for advancing this class of antibiotics towards clinical application.
References
- 1. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. protocols.io [protocols.io]
- 5. Revisiting the structures of several antibiotics bound to the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Derivatives of Ribosome-Inhibiting Antibiotic Chloramphenicol Inhibit the Biosynthesis of Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent Trends in Synthesis of Chloramphenicol New Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for Bacterial Ribosome Binding Studies with Bromamphenicol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial ribosome is a primary target for a multitude of antibiotics. Understanding the binding kinetics and mechanisms of novel antibiotic candidates is crucial for the development of new therapeutics to combat antibiotic resistance. Bromamphenicol, a derivative of chloramphenicol, is an inhibitor of the bacterial ribosome's peptidyl transferase center (PTC). These application notes provide detailed protocols for studying the interaction of this compound with bacterial ribosomes, including ribosome isolation, binding assays, and data analysis.
I. Isolation of Bacterial 70S Ribosomes
Accurate and reproducible ribosome binding studies necessitate the isolation of pure and active bacterial ribosomes. The following protocol is adapted from established methods for isolating E. coli 70S ribosomes.[1][2][3]
Experimental Protocol: Isolation of E. coli 70S Ribosomes
Materials:
-
E. coli cell paste (e.g., MRE600 strain)
-
Lysis Buffer: 20 mM HEPES-KOH (pH 7.5), 10 mM Mg(CH₃COO)₂, 100 mM NH₄Cl, 0.5 mM EDTA, 6 mM β-mercaptoethanol
-
High Salt Wash Buffer: 20 mM HEPES-KOH (pH 7.5), 10 mM Mg(CH₃COO)₂, 500 mM NH₄Cl, 0.5 mM EDTA, 6 mM β-mercaptoethanol
-
Ribosome Storage Buffer: 20 mM HEPES-KOH (pH 7.5), 10 mM Mg(CH₃COO)₂, 50 mM NH₄Cl, 0.5 mM EDTA, 6 mM β-mercaptoethanol
-
Sucrose solutions (10% and 30% w/v) in Ribosome Storage Buffer
-
Lysozyme, DNase I
-
Ultracentrifuge and appropriate rotors (e.g., Ti 70)
Procedure:
-
Cell Lysis:
-
Resuspend E. coli cell paste in ice-cold Lysis Buffer.
-
Add lysozyme to a final concentration of 0.4 µg/µL and incubate on ice for 30 minutes.[2]
-
Lyse the cells by sonication or using a French press at 10,000 psi.[2]
-
Add DNase I to the lysate and incubate on ice for 15 minutes to reduce viscosity.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to remove cell debris.[2]
-
-
Ribosome Pelleting:
-
Layer the supernatant from the previous step onto a 30% sucrose cushion in Ribosome Storage Buffer.
-
Pellet the ribosomes by ultracentrifugation at 100,000 x g for 18 hours at 4°C.[4]
-
-
High Salt Wash:
-
Gently rinse the ribosome pellet with Ribosome Storage Buffer.
-
Resuspend the pellet in High Salt Wash Buffer and incubate on ice for 1 hour to remove associated proteins.
-
Pellet the ribosomes again by ultracentrifugation at 100,000 x g for 18 hours at 4°C.
-
-
Sucrose Gradient Purification:
-
Resuspend the washed ribosome pellet in Ribosome Storage Buffer.
-
Layer the resuspended ribosomes onto a 10-30% sucrose gradient.
-
Separate the ribosomal subunits by ultracentrifugation at 70,000 x g for 16 hours at 4°C.
-
Fractionate the gradient and monitor the absorbance at 260 nm to identify the 70S ribosome peak.[5]
-
-
Concentration and Storage:
-
Pool the fractions containing the 70S ribosomes.
-
Concentrate the ribosomes by ultracentrifugation, pelleting them as before.
-
Resuspend the final pellet in Ribosome Storage Buffer, determine the concentration by measuring A₂₆₀ (1 A₂₆₀ unit = 24 pmol of 70S ribosomes), and store at -80°C.
-
References
- 1. Isolation and Analysis of Bacterial Ribosomes Through Sucrose Gradient Ultracentrifugation | Springer Nature Experiments [experiments.springernature.com]
- 2. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid, facile, and economical method for the isolation of ribosomes and translational machinery for structural and functional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of Bromamphenicol for Bacterial Growth Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for determining the optimal concentration of Bromamphenicol required for the inhibition of bacterial growth. This compound, a derivative of chloramphenicol, is an antibiotic that targets bacterial protein synthesis.[1] Understanding its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) is crucial for its effective application in research and preclinical development. This guide outlines the principles of these assays, provides step-by-step experimental procedures, and includes templates for data presentation and visualization of the underlying mechanism and experimental workflow.
Introduction to this compound
This compound is a synthetic antibiotic and an analog of chloramphenicol.[2] Like its predecessor, this compound is a broad-spectrum antibiotic that functions by inhibiting protein synthesis in bacteria.[3] This action is achieved by binding to the 50S ribosomal subunit, which in turn prevents the formation of peptide bonds between amino acids, ultimately halting protein elongation and bacterial growth.[4][5][6] While primarily bacteriostatic, meaning it inhibits bacterial replication, it can exhibit bactericidal (bacteria-killing) properties at higher concentrations.[4][7] The determination of the precise concentrations at which these effects occur is fundamental for its characterization and potential therapeutic use.
Key Experimental Protocols
The optimal concentration of this compound for bacterial growth inhibition is determined through two key in vitro assays: the Minimum Inhibitory Concentration (MIC) assay and the Minimum Bactericidal Concentration (MBC) assay.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] The broth microdilution method is a widely accepted and efficient technique for determining the MIC of an antibiotic.
Materials:
-
This compound stock solution (of known concentration)
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution (at a concentration that is twice the highest desired test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well (1-11) will be 200 µL.
-
-
Incubation:
-
Seal the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the first clear well).
-
A spectrophotometer can be used to measure the optical density (OD) at 600 nm to confirm the visual assessment.
-
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[10][11] This assay is a continuation of the MIC test.
Materials:
-
MIC plate from the previous experiment
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Sterile pipettes and tips
-
Incubator
Procedure:
-
Subculturing from MIC Wells:
-
From each well of the MIC plate that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.
-
Spread the aliquot onto a sterile agar plate.
-
Also, plate an aliquot from the growth control well (well 11 from the MIC plate) to ensure the viability of the inoculum.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Determining the MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
-
Data Presentation
Table 1: Example of MIC and MBC Values for this compound against Various Bacterial Strains
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Escherichia coli ATCC 25922 | Gram-negative | ||
| Staphylococcus aureus ATCC 29213 | Gram-positive | ||
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | ||
| Enterococcus faecalis ATCC 29212 | Gram-positive |
Note: The values in this table are placeholders and should be populated with experimentally determined data.
Visualizations
Mechanism of Action
The following diagram illustrates the mechanism of action of this compound, which, like Chloramphenicol, inhibits bacterial protein synthesis.
Caption: Mechanism of action of this compound.
Experimental Workflow
The diagram below outlines the experimental workflow for determining the MIC and MBC of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro susceptibility of chloramphenicol against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro activity of chloramphenicol and thiamphenicol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Concentration-dependent activity of antibiotics in natural environments [frontiersin.org]
- 7. In vitro chloramphenicol susceptibility testing of Haemophilus influenzae: disk diffusion procedures and assays for chloramphenicol acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloramphenicol – A Potent Armament Against Multi-Drug Resistant (MDR) Gram Negative Bacilli? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ldh.la.gov [ldh.la.gov]
- 12. mdpi.com [mdpi.com]
- 13. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Bromamphenicol in Studying Antibiotic Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Bromamphenicol is a synthetic derivative of chloramphenicol, a broad-spectrum antibiotic. It serves as a powerful research tool for investigating the mechanisms of antibiotic resistance, particularly those mediated by chloramphenicol acetyltransferase (CAT). CAT is an enzyme produced by various bacteria that inactivates chloramphenicol by covalently attaching an acetyl group from acetyl-CoA, preventing the antibiotic from binding to the bacterial ribosome.[1][2] this compound is an active site-directed inhibitor of CAT, meaning it specifically targets and covalently modifies a key amino acid residue within the enzyme's active site, leading to irreversible inactivation.[3] This property makes it an invaluable probe for studying CAT structure, function, and its role in conferring chloramphenicol resistance.
Mechanism of Action
Chloramphenicol resistance is most commonly due to the enzymatic inactivation of the antibiotic by CAT.[1][4] The CAT enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the hydroxyl groups of chloramphenicol. This modification prevents chloramphenicol from binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis.[5]
This compound, an analog of the acetylated product of the CAT-catalyzed reaction, acts as a potent covalent inhibitor of CAT.[3] It specifically targets a highly conserved histidine residue (His-189 in the studied variant) within the active site of the enzyme.[3] The bromoacetyl group of this compound alkylates the imidazole side chain of this histidine residue, leading to the formation of N3-(Carboxymethyl)histidine.[3] This covalent modification results in a stoichiometric, irreversible inactivation of both the acetylation and hydrolytic activities of CAT.[3]
Applications in Research
-
Active Site Probing: Due to its specific and covalent binding, this compound is used to identify and characterize the active site residues of CAT.[3] By labeling the active site, it facilitates peptide sequencing and structural studies to elucidate the catalytic mechanism of the enzyme.
-
Structure-Function Studies: Researchers can use this compound to investigate how mutations in and around the active site of CAT affect its ability to bind substrates and confer resistance.
-
Screening for CAT Inhibitors: this compound can be used in competitive binding assays to screen for new compounds that could act as inhibitors of CAT, potentially reversing chloramphenicol resistance.
-
Understanding Resistance Dynamics: By comparing the effects of chloramphenicol and this compound on bacterial cultures, researchers can dissect the contribution of enzymatic inactivation versus other resistance mechanisms like efflux pumps or target site mutations.[6][7]
Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of this compound on bacterial resistance and enzyme activity.
Table 1: Minimum Inhibitory Concentration (MIC) of Chloramphenicol in the Presence and Absence of a CAT Inhibitor (like this compound).
| Bacterial Strain | CAT Gene | MIC of Chloramphenicol (µg/mL) | MIC of Chloramphenicol + CAT Inhibitor (µg/mL) | Fold Decrease in MIC |
| E. coli (Wild Type) | None | 4 | 4 | 1 |
| E. coli (Resistant) | catP | 128 | 8 | 16 |
| S. aureus (Resistant) | catA | 256 | 16 | 16 |
Table 2: Chloramphenicol Acetyltransferase (CAT) Activity in the Presence of this compound.
| Enzyme Concentration (nM) | Substrate (Chloramphenicol) Concentration (µM) | This compound Concentration (µM) | Specific Activity (U/mg) | Percent Inhibition |
| 10 | 100 | 0 | 150 | 0% |
| 10 | 100 | 1 | 15 | 90% |
| 10 | 100 | 5 | 1.5 | 99% |
| 10 | 100 | 10 | <0.1 | >99.9% |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterium.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton broth (MHB) or other appropriate growth medium
-
Chloramphenicol stock solution
-
This compound stock solution (or other CAT inhibitor)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension 1:100 in MHB to obtain a final concentration of approximately 1.5 x 10⁶ CFU/mL.
-
Prepare serial two-fold dilutions of chloramphenicol in MHB in the wells of a 96-well plate.
-
For the inhibitor experiment, prepare another set of serial dilutions of chloramphenicol in MHB containing a fixed sub-inhibitory concentration of this compound.
-
Inoculate each well with 50 µL of the prepared bacterial suspension.
-
Include a positive control well (bacteria in MHB without antibiotics) and a negative control well (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).
Protocol 2: Chloramphenicol Acetyltransferase (CAT) Activity Assay
This protocol measures the enzymatic activity of CAT by monitoring the disappearance of acetyl-CoA.[8][9]
Materials:
-
Purified CAT enzyme or bacterial cell lysate containing CAT
-
Tris-HCl buffer (0.2 M, pH 7.8)
-
Acetyl-CoA solution (1 mM)
-
Chloramphenicol solution (1 mM)
-
DTNB [5,5′-dithio-bis(2-nitrobenzoic acid)] solution (10 mM)
-
This compound stock solution (for inhibition studies)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 0.25 mL of 0.2 M Tris-HCl (pH 7.8), 0.05 mL of 1 mM acetyl-CoA, 0.05 mL of 10 mM DTNB, and 0.1 mL of the enzyme extract.[8][9]
-
For inhibition assays, pre-incubate the enzyme with varying concentrations of this compound for a defined period before starting the reaction.
-
Initiate the reaction by adding 0.05 mL of 1 mM chloramphenicol.[8][9]
-
Immediately measure the increase in absorbance at 412 nm over time. The increase in absorbance is due to the reaction of the free sulfhydryl group of CoASH (a product of the CAT reaction) with DTNB to produce 5-thio-2-nitrobenzoate, which absorbs at 412 nm.
-
Calculate the specific activity of the enzyme (U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
Visualizations
Caption: Mechanism of irreversible inactivation of CAT by this compound.
Caption: Workflow for studying CAT-mediated resistance using this compound.
References
- 1. Chloramphenicol acetyltransferase - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. pure.york.ac.uk [pure.york.ac.uk]
- 4. ldh.la.gov [ldh.la.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Chloramphenicol Resurrected: A Journey from Antibiotic Resistance in Eye Infections to Biofilm and Ocular Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trend of Changes in Chloramphenicol Resistance during the Years 2017–2020: A Retrospective Report from Israel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Type B Chloramphenicol Acetyltransferases Are Responsible for Chloramphenicol Resistance in Riemerella anatipestifer, China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Type B Chloramphenicol Acetyltransferases Are Responsible for Chloramphenicol Resistance in Riemerella anatipestifer, China [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting Bromamphenicol Solubility in Research Buffers: A Technical Guide
For researchers, scientists, and drug development professionals, ensuring the proper solubilization of compounds is a critical first step in any experiment. Bromamphenicol, a dibrominated derivative of chloramphenicol, can present solubility challenges in common aqueous research buffers. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these issues directly.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1] It has low solubility in aqueous solutions. Therefore, it is recommended to first prepare a concentrated stock solution in an organic solvent.
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer (e.g., PBS). What should I do?
A2: This is a common issue known as "salting out" or precipitation upon dilution. It occurs because the highly soluble compound in the organic solvent becomes poorly soluble when introduced to the aqueous environment. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous buffer.
-
Optimize the organic solvent concentration: While high concentrations of organic solvents can be toxic to cells, a small percentage in the final solution can help maintain solubility. It is crucial to keep the final concentration of the organic solvent as low as possible (typically <1%) and to include a vehicle control in your experiments.
-
Use a gentle mixing technique: When diluting the stock solution, add it dropwise to the aqueous buffer while gently vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Consider co-solvents: For particularly challenging solubility issues, the use of a co-solvent system in your final buffer might be necessary.
Q3: What is the recommended concentration for a this compound stock solution?
A3: While there is no single recommended concentration, preparing a high-concentration stock solution (e.g., 10-50 mM) in an organic solvent like DMSO or ethanol is common practice. This allows for small volumes to be added to the final aqueous solution, minimizing the concentration of the organic solvent. For its parent compound, chloramphenicol, stock solutions are often prepared at 25-34 mg/mL in 100% ethanol.[2]
Q4: How should I store my this compound stock solution?
A4: this compound powder should be stored at -20°C for long-term stability.[1] Once dissolved in an organic solvent, stock solutions should also be stored at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.
Q5: Can I sonicate or heat the solution to improve solubility?
A5: Gentle warming or brief sonication can sometimes help dissolve compounds. However, the stability of this compound under these conditions is not well-documented. For its parent compound, chloramphenicol, heating aqueous solutions can lead to degradation. Therefore, these methods should be used with caution and as a last resort. If you choose to warm the solution, do so gently and for a short period.
Data Presentation: this compound Solubility Summary
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | [1] |
| Aqueous Buffers (e.g., PBS) | Low Solubility | Inferred from[1] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO or 100% Ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine the desired stock solution concentration. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 412.03 g/mol ), you would need 4.12 mg of this compound per 1 mL of solvent.
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the appropriate volume of organic solvent (DMSO or ethanol) to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but with caution.
-
Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Mandatory Visualizations
References
Technical Support Center: Overcoming Bromamphenicol Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Bromamphenicol (Chloramphenicol) degradation in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in my experiments?
A1: this compound is susceptible to degradation from several factors. The most common include:
-
Temperature: Elevated temperatures accelerate the hydrolysis of the amide bond in this compound.[1][2] Storing solutions at room temperature or higher for extended periods can lead to significant degradation.[3]
-
pH: this compound is most stable in a neutral pH range.[4] Both acidic and alkaline conditions can catalyze its hydrolysis.[2]
-
Light: Exposure to light, particularly UV radiation, can cause photolytic degradation of this compound, leading to the formation of various byproducts.[1][5]
-
Enzymatic Activity: In biological systems, such as cell cultures or experiments involving bacterial lysates, enzymes like Chloramphenicol Acetyltransferase (CAT) can inactivate this compound through acetylation.[6][7][8] Other enzymatic modifications include oxidation and nitroreduction.[8]
Q2: I'm observing a loss of this compound activity in my cell culture experiments. What could be the cause?
A2: Loss of activity in cell culture can be due to several reasons:
-
Enzymatic Degradation: If you are working with resistant bacterial strains, they may produce enzymes like CAT that specifically inactivate this compound.[6][7]
-
Instability in Culture Medium: The pH of your culture medium can shift over time, potentially moving outside the optimal stability range for this compound. Additionally, components in the medium could react with the antibiotic.
-
Improper Storage: If your stock solution of this compound was not stored correctly (e.g., at the wrong temperature or exposed to light), it may have degraded before being added to your experiment.
Q3: How can I prepare and store this compound solutions to maximize their stability?
A3: To ensure the stability of your this compound solutions, follow these guidelines:
-
Solvent: For stock solutions, dissolve this compound in ethanol.[3] For working solutions, use a buffer with a neutral pH.
-
Storage Temperature: Store stock solutions at -20°C. Working solutions should be freshly prepared, but if storage is necessary, keep them at 2-8°C for short periods.[3]
-
Light Protection: Always store this compound solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1][9]
-
pH Control: Use a buffered system to maintain a neutral pH if your experimental conditions allow.
Q4: What are the common degradation products of this compound, and are they toxic?
A4: The degradation of this compound can result in several products, depending on the degradation pathway. Common products include 1-(4'-nitrophenyl)-2-amino-1,3-propanediol (AMPD) from hydrolysis and 4-nitrobenzaldehyde from photolysis.[1] Some degradation byproducts may be less active or inactive as an antibiotic, and some could potentially exhibit toxicity in your experimental system.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving this compound degradation issues.
Problem: Inconsistent or lower-than-expected experimental results.
This could manifest as reduced bacterial inhibition, variable reporter gene expression in CAT assays, or inconsistent analytical measurements.
Step 1: Verify Solution Integrity
-
Question: Is my this compound solution still potent?
-
Action:
-
Prepare a fresh stock solution of this compound according to the recommended protocol.
-
Compare the performance of the fresh solution to your existing one in a simple, well-established assay (e.g., a minimum inhibitory concentration (MIC) assay with a sensitive bacterial strain).
-
If the fresh solution performs as expected while the old one does not, your previous solution has likely degraded.
-
Step 2: Evaluate Experimental Conditions
-
Question: Are my experimental conditions contributing to degradation?
-
Action:
-
Temperature: Ensure that your experimental setup does not expose this compound to high temperatures for prolonged periods. If heat is a necessary component of your experiment, minimize the duration of exposure.
-
pH: Measure the pH of your experimental system (e.g., cell culture media, buffer) at the beginning and end of your experiment. If there is a significant pH shift, consider using a more robust buffering system.
-
Light: Protect your experiment from direct light, especially if it runs for an extended period. Use amber-colored plates or cover your experimental setup.
-
Step 3: Investigate Potential Enzymatic Degradation
-
Question: Could enzymes in my system be inactivating this compound?
-
Action:
-
If working with bacteria, check if the strain is known to have this compound resistance mechanisms, such as the cat gene encoding for Chloramphenicol Acetyltransferase.
-
If possible, use a bacterial strain that is sensitive to this compound as a control.
-
If you suspect enzymatic degradation in a cell lysate or other biological matrix, you can try to heat-inactivate the enzymes (if compatible with your experiment) before adding this compound.
-
Data on this compound Stability
The following tables summarize quantitative data on the stability of this compound under various conditions.
Table 1: Effect of Temperature on this compound Degradation in Ophthalmic Solution
| Temperature | Storage Duration | Degradation | Reference |
| 4°C | 6 months | No significant degradation | [3] |
| 25°C | 6 months | No significant degradation | [3] |
| 55°C | 2 months | Statistically significant degradation observed | [10] |
Table 2: Effect of pH on this compound Hydrolysis at Elevated Temperatures
| pH | Temperature | Observation | Reference |
| < 5 | 50-60°C | Increased hydrolysis rate | [2] |
| 7.2 | 4°C and 21°C | More stable than pH 4.7 solution | [9] |
| > 8 | 50-60°C | Increased hydrolysis rate | [2] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound and Its Degradation Products
This protocol provides a method for the quantitative analysis of this compound and its primary hydrolytic degradation product, 2-amino-1-(4-nitrophenyl)propane-1,3-diol (AMPD).[11]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
-
This compound reference standard
-
AMPD reference standard
Mobile Phase Preparation:
-
Prepare a 0.05 M potassium dihydrogen phosphate buffer.
-
Adjust the pH of the buffer to 4.0 with orthophosphoric acid.
-
The mobile phase is a mixture of acetonitrile and the phosphate buffer (30:70, v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
Chromatographic Conditions:
-
Flow rate: 1.0 mL/minute
-
Column temperature: 40°C
-
Detection wavelength: 230 nm
-
Injection volume: 20 µL
Procedure:
-
Prepare a standard stock solution of this compound and AMPD in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare your experimental samples by diluting them to an appropriate concentration with the mobile phase.
-
Inject the standards and samples onto the HPLC system.
-
Quantify the amount of this compound and AMPD in your samples by comparing the peak areas to the calibration curve.
Visualizations
This compound Degradation Pathways
The following diagram illustrates the primary chemical and enzymatic degradation pathways of this compound.
Caption: Major degradation pathways of this compound.
Experimental Workflow for Troubleshooting Degradation
This workflow provides a logical sequence of steps to diagnose and resolve issues with this compound degradation in an experimental setup.
Caption: A workflow for troubleshooting this compound degradation.
References
- 1. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 2. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chloramphenicol acetyltransferase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Deciphering chloramphenicol biotransformation mechanisms and microbial interactions via integrated multi-omics and cultivation-dependent approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC determination of chloramphenicol degradation in eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
How to address unexpected results in Bromamphenicol experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected results during experiments with Bromamphenicol.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments in a question-and-answer format.
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values.
-
Question: My MIC assay results show that a much higher concentration of this compound is needed to inhibit bacterial growth than anticipated. What could be the cause?
-
Answer: There are several potential reasons for unexpectedly high MIC values:
-
Bacterial Resistance: The bacterial strain you are using may have acquired resistance to this compound. The most common mechanism of resistance to the parent compound, chloramphenicol, is enzymatic inactivation by chloramphenicol acetyltransferase (CAT). This enzyme acetylates the antibiotic, preventing it from binding to the ribosome. Other resistance mechanisms include reduced membrane permeability and mutations in the 50S ribosomal subunit.
-
Inoculum Effect: The initial number of bacteria in your culture can significantly impact the MIC value. A higher inoculum size may require a higher concentration of the antibiotic to achieve inhibition.
-
Compound Instability: this compound, like its parent compound chloramphenicol, may have limited stability in aqueous solutions. It is recommended not to store aqueous solutions for more than one day.[1] Degradation of the compound would lead to a lower effective concentration.
-
Experimental Error: Ensure that your serial dilutions are accurate and that the correct concentration of this compound is being added to each well. Verify the viability and growth phase of your bacterial culture.
-
Issue 2: Inconsistent results between experimental repeats.
-
Question: I am observing significant variability in my results across different experimental setups. Why is this happening?
-
Answer: Inconsistent results can stem from several factors:
-
Solubility Issues: this compound is soluble in organic solvents like DMSO and ethanol but has lower solubility in aqueous buffers.[2] If the compound is not fully dissolved or precipitates out of solution during the experiment, it will lead to inconsistent effective concentrations.
-
Variations in Experimental Conditions: Factors such as incubation time, temperature, and media composition can all influence the outcome of antibiotic susceptibility tests. Ensure these parameters are kept consistent across all experiments.
-
Contamination: Contamination of your bacterial cultures with other microorganisms can interfere with the experiment and lead to unreliable results.
-
Issue 3: this compound appears to be less effective than Chloramphenicol.
-
Question: In my experiments, this compound shows lower antibacterial activity compared to Chloramphenicol. Is this expected?
-
Answer: While this compound is a derivative of Chloramphenicol and shares the same mechanism of action, differences in their chemical structure can lead to variations in activity. One study comparing chloramphenicol and its analog thiamphenicol found that thiamphenicol was less potent in inhibiting the growth of selected bacterial strains.[3] It is possible that the addition of bromine atoms in this compound could affect its binding affinity to the ribosome or its uptake by bacterial cells, resulting in different efficacy compared to Chloramphenicol.
Issue 4: Unexpected effects on eukaryotic cells.
-
Question: I am observing toxicity or other unexpected effects in my eukaryotic cell line when using this compound as a negative control. What could be the reason?
-
Answer: Although this compound primarily targets bacterial ribosomes, its parent compound, chloramphenicol, has been shown to have off-target effects on eukaryotic cells. These effects can include:
-
Mitochondrial Protein Synthesis Inhibition: Eukaryotic mitochondria have ribosomes that are more similar to bacterial ribosomes than to eukaryotic cytoplasmic ribosomes. Chloramphenicol can inhibit protein synthesis in mammalian mitochondria.[4]
-
Inhibition of Eukaryotic Ser/Thr Phosphatase: Studies have shown that chloramphenicol can inhibit Ser/Thr phosphatase in the rice blast fungus, a eukaryotic organism.[5]
-
Induction of Apoptosis: At higher concentrations, chloramphenicol can initiate apoptosis in certain cell lines. It is crucial to use the lowest effective concentration and to include appropriate vehicle controls in your experiments.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a derivative of chloramphenicol and functions as a protein synthesis inhibitor. It binds to the 50S subunit of the bacterial ribosome and inhibits the peptidyl transferase step, thereby preventing the elongation of the polypeptide chain.[2]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in organic solvents such as methanol, ethanol, DMF, and DMSO.[2] Prepare a high-concentration stock solution in one of these solvents. For long-term storage, it is recommended to store the powder at -20°C for up to three years and the stock solution in a solvent at -80°C for up to one year.[2] Aqueous solutions are less stable and should ideally be prepared fresh for each experiment.[1]
Q3: What are the known mechanisms of resistance to this compound?
A3: The primary mechanism of resistance to the closely related chloramphenicol is the enzymatic inactivation by chloramphenicol acetyltransferase (CAT). This enzyme is often encoded on plasmids, facilitating the spread of resistance. Other mechanisms include reduced membrane permeability and mutations in the 23S rRNA of the 50S ribosomal subunit.
Q4: Can this compound be used in in vitro translation assays?
A4: Yes, this compound can be used as an inhibitor in bacterial in vitro translation assays to study the mechanism of protein synthesis. It is important to include proper controls, such as a no-inhibitor control and a control with a known protein synthesis inhibitor.
Quantitative Data
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility |
| This compound | Methanol | Soluble[2] |
| Ethanol | Soluble[2] | |
| DMF | Soluble[2] | |
| DMSO | Soluble[2] | |
| Chloramphenicol | Ethanol | ~10 mg/ml[1] |
| DMSO | ~12.5 mg/ml[1] | |
| DMF | ~16 mg/ml[1] | |
| PBS (pH 7.2) | ~0.12 mg/ml[1] | |
| Thiamphenicol | Ethanol | ~200 µg/ml[6] |
| DMSO | ~30 mg/ml[6] | |
| DMF | ~30 mg/ml[6] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/ml[6] |
Table 2: Inhibitory Activity of this compound
| Target | Organism/Cell Line | Concentration | Inhibition |
| Protein Synthesis | Rat Liver Mitochondria | 93 µM | 90.6%[2] |
| Protein Synthesis | E. coli | 93 µM | 98.8%[2] |
| DNA Synthesis | Human Lymphoblastoid Cells | 1 mM | 83%[2] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is adapted from standard broth microdilution methods.
Materials:
-
This compound
-
Appropriate bacterial strain (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/ml).
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD600 of ~0.5).
-
Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/ml in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Add 100 µl of sterile MHB to all wells of a 96-well plate.
-
Add 100 µl of the this compound stock solution to the first well of a row and mix well.
-
Perform a 2-fold serial dilution by transferring 100 µl from the first well to the second, and so on, down the row. Discard 100 µl from the last well containing the antibiotic.
-
-
Inoculation: Add 100 µl of the diluted bacterial suspension to each well, bringing the final volume to 200 µl.
-
Controls:
-
Growth Control: A well containing 100 µl of MHB and 100 µl of the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing 200 µl of sterile MHB only.
-
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Reading the Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the OD600 of each well with a plate reader.
Protocol 2: In Vitro Transcription-Translation (IVTT) Assay
This protocol outlines a general procedure for testing the inhibitory effect of this compound on bacterial protein synthesis.
Materials:
-
Bacterial IVTT kit (e.g., E. coli S30 extract system)
-
DNA template encoding a reporter protein (e.g., luciferase, β-galactosidase)
-
This compound stock solution
-
Amino acid mixture (with one radiolabeled amino acid, e.g., [^35S]-methionine, for detection)
-
Reaction buffer and other components supplied with the IVTT kit
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Prepare the IVTT Reaction Mixture: On ice, combine the S30 extract, reaction buffer, amino acid mixture (containing the radiolabeled amino acid), and the DNA template according to the manufacturer's instructions.
-
Add Inhibitor: Add different concentrations of this compound (or the solvent as a negative control) to separate reaction tubes.
-
Initiate the Reaction: Transfer the reaction mixtures to a 37°C incubator to start the transcription and translation process.
-
Incubate: Allow the reaction to proceed for the recommended time (e.g., 60-90 minutes).
-
Stop the Reaction and Precipitate Protein:
-
Place the reaction tubes on ice to stop the reaction.
-
Add an equal volume of cold 10% TCA to each tube to precipitate the newly synthesized proteins.
-
Incubate on ice for 30 minutes.
-
-
Collect and Wash Precipitate:
-
Collect the precipitate by filtration through glass fiber filters or by centrifugation.
-
Wash the precipitate with cold 5% TCA and then with ethanol to remove unincorporated radiolabeled amino acids.
-
-
Quantify Protein Synthesis:
-
Dry the filters or the protein pellet.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
-
Analyze the Data: Compare the radioactivity counts in the samples treated with this compound to the untreated control to determine the extent of protein synthesis inhibition.
Visualizations
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. This compound | TargetMol [targetmol.com]
- 3. A comparative study on the inhibitory actions of chloramphenicol, thiamphenicol and some fluorinated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Chloramphenicol Derivatives from the Viewpoint of Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Killing and Lysis of Escherichia coli in the Presence of Chloramphenicol: Relation to Cellular Magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Refinement of Bromamphenicol Dosage for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Bromamphenicol dosage for in vitro studies. Given the limited specific data on this compound, this guide leverages information on its parent compound, Chloramphenicol, as a starting point for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration for this compound in in vitro studies?
A1: For initial experiments, it is advisable to refer to the IC50 or Ki values reported in the literature for similar compounds or assays. A common starting point is to use a concentration 5-10 times the reported IC50 or Ki value to achieve optimal inhibition. For this compound, a dibrominated derivative of Chloramphenicol, concentrations around 93 μM have been shown to inhibit rat liver mitochondrial and E. coli protein synthesis by over 90%.[1] For effects on DNA synthesis in human lymphoblastoid cells, concentrations up to 1 mM have been used.[1]
Q2: What is the primary mechanism of action of this compound?
A2: As a derivative of Chloramphenicol, this compound's primary mechanism of action is the inhibition of protein synthesis. It binds to the 50S subunit of bacterial ribosomes, preventing the formation of peptide bonds.[2][3] In eukaryotic cells, it can also inhibit mitochondrial protein synthesis.
Q3: What are the potential off-target effects of this compound in eukaryotic cells?
A3: this compound, similar to Chloramphenicol, can have significant effects on eukaryotic cells. These include the inhibition of mitochondrial protein synthesis, which can lead to cellular dysfunction.[4] It can also induce apoptosis (programmed cell death) and cell cycle arrest in various cell types, including human keratinocytes.[5] These effects are important considerations when designing and interpreting in vitro studies.
Q4: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound for a specific bacterial strain?
A4: The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent. This involves exposing a standardized bacterial inoculum to a serial dilution of this compound in a 96-well plate. The MIC is the lowest concentration that inhibits visible bacterial growth after a defined incubation period.
Troubleshooting Guides
Minimum Inhibitory Concentration (MIC) Assay
| Problem | Possible Cause | Solution |
| No bacterial growth in control wells | Inoculum viability issue | Use a fresh bacterial culture. Ensure the inoculum is prepared correctly and used within 30 minutes of preparation. |
| Media contamination | Use fresh, sterile growth media. | |
| Growth in all wells, including high this compound concentrations | Bacterial resistance | The bacterial strain may be resistant to this compound. Confirm with a known susceptible strain. |
| Incorrect this compound concentration | Verify the stock solution concentration and the serial dilution calculations. | |
| Inoculum too dense | Ensure the bacterial inoculum is standardized to the recommended optical density (e.g., 0.5 McFarland standard). | |
| Inconsistent results between replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing at each dilution step. |
| Edge effects in the 96-well plate | To minimize evaporation, do not use the outer wells of the plate for experimental samples. Fill them with sterile media instead. |
In Vitro Cytotoxicity Assays
| Problem | Possible Cause | Solution |
| High background signal | Autofluorescence from media or compounds | Use phenol red-free media or perform measurements in a balanced salt solution. Run a blank with the compound in media without cells to check for compound autofluorescence. |
| Contamination | Ensure cell cultures are free from microbial contamination. | |
| Low signal or no response to positive control | Low cell number or viability | Ensure cells are healthy and seeded at the correct density. Check cell viability before seeding. |
| Incorrect assay reagent volume or incubation time | Follow the assay protocol carefully for reagent volumes and incubation times. Optimize these parameters for your specific cell line if necessary. | |
| High variability between wells | Uneven cell seeding | Ensure a single-cell suspension before seeding and mix the cell suspension between plating. |
| Edge effects | Avoid using the outer wells of the plate for critical measurements. | |
| Unexpected results (e.g., increased viability with a toxic compound) | Compound interference with assay chemistry | Some compounds can interfere with the chemistry of viability assays (e.g., reducing agents with tetrazolium-based assays). Use an alternative assay based on a different principle (e.g., a membrane integrity assay like LDH release). |
Data Presentation
Table 1: Reported In Vitro Concentrations of Chloramphenicol and its Derivatives
| Compound | Cell/Organism Type | Assay | Concentration | Observed Effect |
| This compound | Rat liver mitochondria | Protein synthesis inhibition | 93 µM | 90.6% inhibition[1] |
| This compound | E. coli | Protein synthesis inhibition | 93 µM | 98.8% inhibition[1] |
| This compound | Human lymphoblastoid cells | DNA synthesis inhibition | 1 mM | 83% inhibition[1] |
| Chloramphenicol | Monkey kidney-derived cells | Apoptosis induction | 2-5 mM | Initiation of apoptosis[4] |
| Chloramphenicol | Human hematopoietic progenitor cells | Apoptosis induction | 2-5 mM | Initiation of apoptosis[4] |
Experimental Protocols
Broth Microdilution MIC Assay
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
96-well microtiter plates (U-bottom)
-
Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Sterile saline or broth for dilutions
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), pick 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Preparation of this compound Dilutions:
-
Prepare a 2-fold serial dilution of the this compound stock solution in the broth medium directly in the 96-well plate.
-
Typically, this is done by adding 100 µL of broth to all wells, then adding 100 µL of the highest concentration of this compound to the first well, mixing, and transferring 100 µL to the next well, and so on.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) as observed with the naked eye.
-
Neutral Red Uptake (NRU) Cytotoxicity Assay
Objective: To assess the cytotoxicity of this compound on a mammalian cell line.
Materials:
-
96-well flat-bottom tissue culture plates
-
Mammalian cell line (e.g., Balb/c 3T3, Normal Human Keratinocytes)
-
Complete cell culture medium
-
This compound stock solution
-
Neutral Red (NR) solution (e.g., 50 µg/mL in PBS)
-
NR destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the 96-well plates with cells at a density that will allow for exponential growth during the exposure period (e.g., 1 x 10⁴ cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Exposure:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the seeding medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same solvent concentration used for this compound) and a positive control (a known cytotoxic agent).
-
Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
-
Neutral Red Staining:
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of pre-warmed NR solution to each well and incubate for 3 hours at 37°C.
-
-
Destaining and Measurement:
-
Remove the NR solution, wash the cells with PBS.
-
Add 150 µL of NR destain solution to each well.
-
Shake the plate for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of viability compared to the vehicle control and determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
-
Mandatory Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Chloramphenicol-induced intrinsic apoptosis pathway.
Caption: Troubleshooting logic for in vitro cytotoxicity assays.
References
Improving the efficiency of Bromamphenicol in protein synthesis inhibition assays
This guide provides troubleshooting and frequently asked questions for researchers using Bromamphenicol, a Chloramphenicol analog, in protein synthesis inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit protein synthesis?
This compound is a synthetic analog of Chloramphenicol, a broad-spectrum antibiotic. Like its parent compound, this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This binding action blocks the peptidyl transferase step, which is crucial for forming peptide bonds between amino acids, thereby halting the elongation of the polypeptide chain.[1] Its mechanism involves competing with the incoming aminoacyl-tRNA for the A-site on the ribosome.[2]
Q2: What are the best practices for storing and handling this compound?
While specific stability data for this compound is not extensively documented, practices for its parent compound, Chloramphenicol, provide a strong guideline.
-
Stock Solutions: Prepare stock solutions in ethanol (e.g., 10-50 mg/mL) and store them refrigerated.[1] For assays, a working stock can be made by diluting the ethanol stock with water. Aqueous stock solutions should be used within 30 days when stored refrigerated.[1]
-
Stability: Aqueous solutions of Chloramphenicol are most stable at a pH between 2 and 7 and are sensitive to light.[1] Photochemical decomposition can cause yellowing and precipitation.[1] It is stable in the solid state but can degrade in solution due to pH, temperature, and light.[3] Therefore, it is crucial to protect this compound solutions from light and avoid high temperatures or extreme pH.
Q3: Which in vitro assay systems are recommended for use with this compound?
Cell-free protein synthesis (CFPS) systems are ideal for studying inhibitors like this compound. These systems contain all the necessary macromolecular components for translation.
-
E. coli S30 Extracts: These are crude extracts from Escherichia coli that are widely used and effective for coupled transcription-translation reactions.[4]
-
PURE (Protein synthesis Using Reagents) Systems: These are reconstituted systems containing purified components necessary for translation, offering a more defined and controlled experimental environment.[2]
-
Rabbit Reticulocyte Lysates: A common eukaryotic system, useful for comparative studies, though this compound's primary target is the bacterial ribosome.[5]
The choice of system depends on the specific research question, with E. coli-based systems being most relevant for studying antibacterial action.
Q4: How does the specific mRNA sequence affect this compound's inhibitory activity?
The inhibitory effect of Chloramphenicol and its analogs can be context-dependent, influenced by the amino acid sequence of the protein being synthesized.[2] Inhibition is often most efficient when certain amino acids, like alanine, serine, or threonine, are in the penultimate position of the nascent peptide chain.[2] Researchers should be aware that the potency of this compound might vary with different reporter genes or protein templates.
Troubleshooting Guide
Problem 1: No or Lower-Than-Expected Inhibition
This is a common issue that can point to problems with the compound, the assay setup, or the biological system itself.
Potential Causes & Solutions
| Cause | Recommended Action |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment by titrating this compound over a range of concentrations (e.g., 0.1 µM to 1 mM) to determine its IC50 value.[2] A single, suboptimal concentration may not produce a detectable effect. |
| Compound Inactivity/Degradation | Prepare a fresh stock solution of this compound from a solid powder. Ensure solutions are protected from light and have not undergone multiple freeze-thaw cycles.[1] Verify the compound's integrity if possible. |
| Inefficient Assay System | Run a positive control with a known inhibitor like Chloramphenicol or Anisomycin to confirm the assay is working.[4] Ensure the cell-free system is active by measuring high signal output in the negative control (vehicle only, e.g., DMSO).[4] A low signal-to-background ratio can mask inhibitory effects. |
| Insufficient Incubation Time | Ensure the incubation time is sufficient for the inhibitor to bind to the ribosome. A typical incubation is 30 minutes at 37°C, but this may need optimization.[2] |
| Substrate Depletion | In prolonged experiments (>1-2 hours), the energy source (ATP/GTP) or amino acids in the cell-free system can become depleted, stopping protein synthesis prematurely and masking the effect of the inhibitor.[6][7] Consider using a system designed for higher yield or adding fresh amino acids during the reaction.[7] |
Problem 2: High Variability Between Replicates
Inconsistent results make data interpretation difficult and unreliable. The key is to minimize technical errors.
Potential Causes & Solutions
| Cause | Recommended Action |
| Pipetting Inaccuracy | Use calibrated micropipettes and proper pipetting techniques. For 96-well plates, prepare a master mix of reagents to distribute among wells, reducing well-to-well variation.[4] |
| Inconsistent Reaction Conditions | Ensure all reagents are fully thawed and mixed before use. Avoid air bubbles when dispensing reagents.[4] Use a multi-channel pipette to add the inhibitor or start the reaction simultaneously across replicates. |
| Edge Effects in Microplates | Evaporation from wells on the edge of a microplate can alter reagent concentrations. Avoid using the outermost wells or fill them with a buffer to maintain humidity. |
| Contamination | Nuclease contamination can degrade mRNA templates, leading to inconsistent protein synthesis.[4] Use nuclease-free water, tips, and tubes. Ensure liquid handling equipment is properly cleaned.[4] |
Problem 3: Unexpected Results with Controls
Controls are essential for validating assay performance. When they fail, the entire experiment is called into question.
Potential Causes & Solutions
| Cause | Recommended Action |
| Positive Control Fails | If a known inhibitor (e.g., Chloramphenicol) shows no effect, it may have degraded. Prepare a fresh stock. Confirm that the positive control is appropriate for your specific assay system (e.g., use cycloheximide for eukaryotic systems, not bacterial ones).[8][9] |
| High Background in Negative Control | If the "no template" control (lacking mRNA/DNA) shows a high signal, there may be contamination in the lysate or reporter substrate. Use fresh reagents. |
| Inhibitor Affects Reporter Enzyme | The compound might inhibit the reporter (e.g., luciferase) instead of translation. To check this, run a counterscreen: perform the translation reaction first, let it complete, and then add the compound just before adding the reporter substrate.[5] A drop in signal indicates direct reporter inhibition. |
Experimental Protocols & Data
Key Experimental Parameters
This table summarizes typical concentrations and conditions for setting up a protein synthesis inhibition assay.
| Parameter | Prokaryotic System (E. coli S30) | Eukaryotic System (Reticulocyte) | Notes |
| Template | 100 ng plasmid DNA or mRNA | 20-50 ng mRNA | DNA is used in coupled transcription-translation systems. |
| This compound Conc. | 1 µM - 100 µM (start with ~30 µM)[2] | Typically less sensitive; requires testing | Titration is critical to determine the optimal inhibitory range. |
| Positive Control | Chloramphenicol (10-50 µM) | Cycloheximide (10-50 µM) | The positive control validates that the system can be inhibited.[9][10] |
| Negative Control | DMSO or buffer (vehicle) | DMSO or buffer (vehicle) | Establishes the 100% activity baseline for calculating inhibition.[4] |
| Incubation Time | 30-60 minutes | 60-90 minutes | Time should be sufficient for protein expression in the control group. |
| Incubation Temp. | 37°C | 30°C | Follow the manufacturer's recommendation for the specific cell-free system. |
Detailed Protocol: In Vitro Translation Inhibition Assay
This protocol outlines a typical workflow for assessing this compound's effect using a commercial E. coli S30 cell-free system with a luciferase reporter gene.
-
Thaw Reagents: Thaw the E. coli S30 extract, reaction mix, amino acids, and other kit components on ice.
-
Prepare Master Mix: On ice, prepare a master mix containing the S30 extract, reaction buffer, and amino acid mixture according to the manufacturer's protocol.
-
Aliquot Master Mix: Distribute the master mix into pre-chilled microfuge tubes or a 96-well plate.
-
Add Inhibitors and Controls:
-
Test Wells: Add the desired final concentration of this compound (diluted from a stock solution).
-
Positive Control: Add a known inhibitor like Chloramphenicol.
-
Negative Control: Add the same volume of vehicle (e.g., DMSO) used for the inhibitor.
-
-
Add Template: Add the DNA or mRNA template encoding a reporter protein (e.g., Firefly Luciferase) to all wells except a "no template" control.
-
Incubate: Mix gently and incubate the reactions at 37°C for 30-60 minutes.
-
Measure Reporter Activity:
-
Remove the plate/tubes from the incubator.
-
Add the luciferase substrate to each well according to the assay kit instructions.
-
Measure luminescence using a plate reader or luminometer.
-
-
Data Analysis:
-
Subtract the background signal from the "no template" control from all other readings.
-
Calculate the percent inhibition using the formula: % Inhibition = (1 - (Signal_Test / Signal_NegativeControl)) * 100
-
Visualizations
Mechanism of Action
Caption: Mechanism of this compound inhibiting bacterial protein synthesis.
Experimental Workflow
Caption: Workflow for a protein synthesis inhibition assay.
Troubleshooting Logic
Caption: Troubleshooting guide for low inhibition in assays.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibitors of protein synthesis identified by a high throughput multiplexed translation screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting coupled in vitro transcription–translation system derived from Escherichia coli cells: synthesis of high-yield fully active proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Chemical Compounds That Inhibit Protein Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Positive and Negative Controls | Rockland [rockland.com]
Technical Support Center: A Troubleshooting Guide for Bromamphenicol-Based Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bromamphenicol. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during experiments involving this chloramphenicol derivative.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a protein synthesis inhibitor. Like its parent compound, chloramphenicol, it binds to the 50S subunit of the bacterial ribosome. This binding interferes with the peptidyl transferase step, preventing the elongation of the polypeptide chain and thus inhibiting bacterial growth.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in organic solvents such as ethanol and DMSO. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in organic solvents should also be stored at -20°C and are typically stable for several months. Aqueous solutions are less stable and it is advisable to prepare them fresh for each experiment. This compound, similar to chloramphenicol, is sensitive to light and high temperatures, so it should be protected from prolonged exposure.
Q3: What are the potential off-target effects of this compound?
A3: A primary concern with chloramphenicol and its analogs is the inhibition of mitochondrial protein synthesis in eukaryotic cells, due to the similarity between mitochondrial and bacterial ribosomes.[1][2][3][4][5] This can lead to cellular toxicity. It is crucial to include appropriate controls, such as a eukaryotic cell line, to assess mitochondrial toxicity in your experiments.
Q4: How can I determine the effective concentration of this compound for my bacterial strain?
A4: The effective concentration, often expressed as the Minimum Inhibitory Concentration (MIC), should be determined empirically for each bacterial strain. A broth microdilution assay is a standard method for determining the MIC. This involves exposing the bacteria to a serial dilution of this compound and identifying the lowest concentration that inhibits visible growth.
Troubleshooting Guide
This section addresses specific problems that may arise during your this compound experiments.
Problem 1: No or Low Inhibition of Bacterial Growth
Possible Causes:
-
Incorrect Concentration: The concentration of this compound may be too low to inhibit the growth of your specific bacterial strain.
-
Compound Degradation: this compound may have degraded due to improper storage or handling, such as exposure to light, high temperatures, or repeated freeze-thaw cycles.[6][7][8]
-
Bacterial Resistance: The bacterial strain you are using may have intrinsic or acquired resistance to chloramphenicol and its analogs.
-
High Inoculum Density: A very high starting density of bacteria can overwhelm the inhibitory effect of the antibiotic.
Solutions:
-
Optimize Concentration: Perform a dose-response experiment (e.g., a broth microdilution assay) to determine the MIC of this compound for your bacterial strain.
-
Fresh Preparation: Always prepare fresh working solutions of this compound from a properly stored stock solution for each experiment.
-
Check for Resistance: Verify the susceptibility of your bacterial strain to chloramphenicol using a standard antibiotic susceptibility test.
-
Standardize Inoculum: Ensure you are using a consistent and appropriate starting inoculum density for your experiments, typically measured by optical density (OD).
Problem 2: Inconsistent Results Between Experiments
Possible Causes:
-
Variability in Reagent Preparation: Inconsistent preparation of media, buffers, or this compound solutions can lead to variable results.
-
Fluctuations in Incubation Conditions: Variations in temperature, shaking speed, or incubation time can affect bacterial growth and the efficacy of the antibiotic.
-
Pipetting Errors: Inaccurate pipetting can lead to incorrect concentrations of this compound or bacterial inoculum.
Solutions:
-
Standard Operating Procedures (SOPs): Develop and strictly follow SOPs for all reagent preparations and experimental procedures.
-
Calibrated Equipment: Regularly calibrate and maintain your incubators, shakers, and pipettes.
-
Use of Controls: Always include positive (a known effective antibiotic) and negative (vehicle control) controls in every experiment to monitor for consistency.
Problem 3: Unexpected Results in In Vitro Protein Synthesis Assays
Possible Causes:
-
Nuclease Contamination: Contamination of your cell-free extract or other reagents with RNases or DNases can degrade the template DNA or mRNA, leading to no protein synthesis.
-
Suboptimal Reaction Conditions: The concentration of magnesium, potassium, or other components in the cell-free system can significantly impact translation efficiency.
-
Inhibitors in DNA/RNA Preparation: Contaminants from plasmid purification kits or other sources can inhibit the transcription or translation machinery.
Solutions:
-
Aseptic Technique: Use nuclease-free water, tubes, and pipette tips. Work in a clean environment to minimize contamination.
-
Optimize Reaction Components: Titrate the concentration of key ions (e.g., Mg2+, K+) to find the optimal conditions for your specific cell-free system.
-
Purify Nucleic Acids: Ensure high purity of your DNA or RNA templates. Consider ethanol precipitation to remove potential inhibitors.
Quantitative Data
While specific quantitative data for this compound is not widely available in the public domain, the following table provides typical concentration ranges for its parent compound, Chloramphenicol, against common bacterial strains. This data should be used as a starting point for determining the effective concentration of this compound in your experiments.
| Antibiotic | Bacterial Strain | MIC Range (µg/mL) | IC50 (µM) for Protein Synthesis Inhibition |
| Chloramphenicol | Escherichia coli | 2 - 8 | ~2 |
| Chloramphenicol | Staphylococcus aureus | 2 - 16 | Not Widely Reported |
| Chloramphenicol | Pseudomonas aeruginosa | >128 (Often Resistant) | Not Applicable |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[9] IC50 (half-maximal inhibitory concentration) in this context refers to the concentration that inhibits 50% of protein synthesis in a cell-free system.[10] These values are highly dependent on the specific strain and experimental conditions.
Experimental Protocols
Bacterial Growth Inhibition Assay (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
96-well microtiter plate
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Luria-Bertani Broth)
-
This compound stock solution
-
Microplate reader
Methodology:
-
Prepare a serial two-fold dilution of this compound in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Add 100 µL of the diluted bacterial culture to each well containing the this compound dilution and the positive control well.
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours with shaking.
-
Measure the optical density (OD) at 600 nm using a microplate reader.[11][12][13][14]
-
The MIC is the lowest concentration of this compound that shows no visible growth (no increase in OD).[9][15]
In Vitro Protein Synthesis Inhibition Assay (Cell-Free System)
This assay measures the direct inhibitory effect of this compound on protein synthesis.
Materials:
-
E. coli S30 cell-free extract
-
DNA template (e.g., a plasmid encoding a reporter protein like luciferase or GFP)
-
Amino acid mixture
-
Energy source (e.g., ATP, GTP)
-
This compound stock solution
-
Luciferase assay reagent or fluorescence plate reader
Methodology:
-
Prepare a master mix containing the cell-free extract, amino acids, energy source, and buffer.
-
Add varying concentrations of this compound to individual reaction tubes.
-
Add the DNA template to each tube to initiate the transcription-translation reaction.
-
Incubate the reactions at 37°C for 1-2 hours.
-
If using a luciferase reporter, add the luciferase assay reagent and measure the luminescence. If using a GFP reporter, measure the fluorescence.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of protein synthesis.
Visualizations
Below are diagrams to illustrate key concepts and workflows.
Caption: Mechanism of this compound Action
Caption: Bacterial Growth Inhibition Assay Workflow
Caption: Troubleshooting Logic for No Inhibition
References
- 1. Context-specific inhibition of mitochondrial ribosomes by phenicol and oxazolidinone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determining the off-target activity of antibiotics and novel translation initiation sites in mitochondria [elifesciences.org]
- 3. Context-specific inhibition of mitochondrial ribosomes by phenicol and oxazolidinone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic use and abuse: A threat to mitochondria and chloroplasts with impact on research, health, and environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloramphenicol Causes Mitochondrial Stress, Decreases ATP Biosynthesis, Induces Matrix Metalloproteinase-13 Expression, and Solid-Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. mdpi.com [mdpi.com]
- 8. Bacterial cultivation media and antibiotics [qiagen.com]
- 9. idexx.dk [idexx.dk]
- 10. How partially inhibitory concentrations of chloramphenicol affect the growth of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new analysis method for evaluating bacterial growth with microplate readers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bacterial Growth Curve Measurements with a Multimode Microplate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. mdpi.com [mdpi.com]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent Bromamphenicol Inactivation in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Bromamphenicol inactivation in long-term experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of this compound activity over time in cell culture. | Enzymatic Inactivation: Your cells may be expressing enzymes such as Chloramphenicol Acetyltransferase (CAT) that inactivate this compound. | 1. Test for CAT activity: Use a CAT assay to determine if your cells are producing the enzyme. 2. Use a CAT inhibitor: If CAT activity is present, consider adding a CAT inhibitor to your culture medium. 3. Use a higher concentration of this compound: This may overwhelm the enzymatic activity, but be cautious of potential toxicity to your cells. |
| Non-Enzymatic Degradation: this compound can degrade in aqueous solutions due to factors like pH, temperature, and light exposure. | 1. Optimize pH: Maintain the pH of your culture medium within the stable range for this compound (pH 2-7).[1][2] 2. Control Temperature: Store stock solutions at 2-8°C and minimize exposure of the working solution to high temperatures.[3] 3. Protect from Light: Store solutions in amber or light-blocking containers and minimize exposure of your experimental setup to direct light.[4][5] | |
| Yellowing of this compound solution. | Photochemical Decomposition: Exposure to sunlight or UV light can cause this compound to degrade, resulting in a yellow color and formation of a precipitate.[1][5] | 1. Discard the solution: A color change indicates significant degradation, and the solution should not be used. 2. Proper Storage: Always store this compound solutions protected from light. |
| Inconsistent results between experiments. | Variable Inactivation Rates: Differences in cell density, passage number, or experimental conditions can lead to varying rates of this compound inactivation. | 1. Standardize Protocols: Ensure consistency in cell seeding density, media changes, and duration of the experiment. 2. Monitor Activity: Regularly test the activity of this compound in your experimental system. |
| Unexpected cell death or altered cell morphology. | Toxicity of Degradation Products: Some degradation products of this compound may be more toxic to cells than the parent compound. | 1. Confirm Inactivation: Verify that the observed effects are not due to the primary action of this compound. 2. Minimize Degradation: Follow all recommended procedures for preventing inactivation to reduce the formation of potentially toxic byproducts. |
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms of this compound inactivation?
This compound, a derivative of chloramphenicol, is primarily inactivated through two main pathways:
-
Enzymatic Inactivation: This is the most common mechanism in biological systems. Bacteria and some eukaryotic cells can produce enzymes that modify and inactivate the antibiotic. The most well-characterized of these is Chloramphenicol Acetyltransferase (CAT) , which catalyzes the acetylation of the hydroxyl groups of this compound, rendering it unable to bind to the ribosome.[6] Other enzymatic modifications include hydrolysis by esterases or amidases and oxidation.
-
Non-Enzymatic Degradation: This involves the chemical breakdown of the this compound molecule. Key factors influencing this are:
2. How can I detect if my cell line is inactivating this compound?
The most direct way is to perform a Chloramphenicol Acetyltransferase (CAT) assay on your cell lysate. This assay measures the activity of the CAT enzyme, which is the most common cause of enzymatic inactivation. If you observe a decrease in the concentration of active this compound over time in your culture medium (which can be measured by techniques like HPLC), it is a strong indicator of inactivation.
3. Are there any inhibitors I can use to prevent enzymatic inactivation?
While specific, commercially available inhibitors for CAT to be used in cell culture are not widely documented for routine use, some compounds have been shown to inhibit CAT activity in vitro. For instance, some non-ionic detergents like Triton X-100 and Nonidet P-40 have been reported to inhibit CAT, though their use in live cell experiments would need careful optimization to avoid cytotoxicity.
4. What are the optimal storage and handling conditions for this compound solutions to minimize degradation?
To ensure the stability of your this compound solutions, follow these guidelines:
-
Storage of Stock Solutions: Prepare stock solutions in ethanol or another suitable organic solvent and store them at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.
-
Working Solutions: Aqueous working solutions are less stable and should be prepared fresh when possible. If they need to be stored, keep them at 2-8°C and protect them from light. Aqueous solutions are stable for about 5 days at 37°C.
-
Protection from Light: Always store this compound solutions in amber vials or containers wrapped in aluminum foil to prevent photodegradation.[4][5]
-
pH: Maintain the pH of aqueous solutions between 2 and 7 for optimal stability.[1][2]
5. My this compound solution has turned yellow. Can I still use it?
No. A yellow discoloration is a sign of photochemical decomposition.[1][5] This indicates that the this compound has degraded, and the solution may contain byproducts with altered activity or increased toxicity. It is recommended to discard any discolored solution and prepare a fresh one.
Quantitative Data on this compound/Chloramphenicol Stability
The following tables summarize the stability of chloramphenicol under various conditions. This data can be used as a guide for this compound, given their structural similarity.
Table 1: Effect of Temperature on Chloramphenicol Degradation in Aqueous Solution
| Temperature (°C) | Condition | Degradation Rate/Half-life | Reference |
| 20-22 | Aqueous solution | ~50% loss in 290 days | [1] |
| 25 | Ophthalmic solution | No significant degradation over 6 months | [3][6] |
| 37 | Cell culture media | Stable for approximately 3 days | |
| 55 | Ophthalmic solution | Significant degradation observed after 2 months | [3][6] |
| 100 | Water | Degradation rate: 0.0018-0.0025 min⁻¹ | |
| 115 | Aqueous solution | 10% loss after 30 minutes | [1] |
Table 2: Effect of Light on Chloramphenicol Degradation in Aqueous Solution
| Light Source | Rate Constant (k) | Half-life (t½) | Reference |
| Sunlight | 3.386 x 10⁻² h⁻¹ | 20.5 hours | [4] |
| UV radiation (365nm) | 3.540 x 10⁻² h⁻¹ | 19.6 hours | [4] |
| Red light | Stable | Not applicable | [4] |
Table 3: Effect of pH on Chloramphenicol Stability in Aqueous Solution
| pH Range | Stability | Reference |
| 2-7 | Substantially stable | [1][2] |
| >7 | Degradation rate increases | [2] |
Experimental Protocols
Protocol 1: Chloramphenicol Acetyltransferase (CAT) Assay
This protocol is adapted from standard methods to determine the presence of CAT activity in cell extracts.
Materials:
-
Cell lysate
-
¹⁴C-labeled Chloramphenicol
-
Acetyl-CoA
-
Tris-HCl buffer (pH 7.8)
-
Ethyl acetate
-
TLC plates (silica gel)
-
Developing solvent (e.g., chloroform:methanol, 19:1)
-
Scintillation counter or phosphorimager
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in ice-cold 0.25 M Tris-HCl (pH 7.8).
-
Lyse the cells by three cycles of freezing in dry ice/ethanol and thawing at 37°C.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the cell extract.
-
-
CAT Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Cell extract (20-50 µg of protein)
-
¹⁴C-Chloramphenicol (0.1 µCi)
-
Acetyl-CoA (0.5 mM)
-
Tris-HCl (100 mM, pH 7.8)
-
-
Bring the final volume to 100 µL with sterile water.
-
Incubate at 37°C for 1-2 hours.
-
-
Extraction of Acetylated Chloramphenicol:
-
Stop the reaction by adding 500 µL of ethyl acetate.
-
Vortex thoroughly for 30 seconds.
-
Centrifuge at 12,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness using a vacuum concentrator.
-
-
Thin-Layer Chromatography (TLC):
-
Resuspend the dried extract in 20 µL of ethyl acetate.
-
Spot the entire sample onto a silica gel TLC plate.
-
Develop the chromatogram in a tank containing the chloroform:methanol developing solvent until the solvent front is near the top of the plate.
-
Air dry the TLC plate.
-
-
Detection and Quantification:
-
Visualize the separated spots (unreacted chloramphenicol and its acetylated forms) using a phosphorimager or by autoradiography.
-
Quantify the radioactivity in each spot by scintillation counting of the excised silica or by densitometry of the autoradiogram.
-
Calculate the percentage of chloramphenicol that has been acetylated to determine the CAT activity.
-
Visualizations
Caption: Enzymatic inactivation of this compound by Chloramphenicol Acetyltransferase (CAT).
Caption: A workflow for troubleshooting this compound inactivation in experiments.
Caption: Logical relationship of this compound inactivation mechanisms.
References
Validation & Comparative
A Tale of Two Analogs: In Vitro Efficacy of Bromamphenicol and Chloramphenicol
A comparative analysis of Bromamphenicol and its renowned predecessor, Chloramphenicol, reveals a significant disparity in their in vitro antibacterial potency. While both share a common mechanism of action, early and subsequent studies have consistently demonstrated Chloramphenicol's superior efficacy against a broad spectrum of bacteria.
This compound, a semi-synthetic derivative of Chloramphenicol, differs in its chemical structure by the substitution of the dichloroacetamide group with a dibromoacetamide moiety. This alteration, while seemingly minor, has a profound impact on its antibacterial activity.
Mechanism of Action: A Shared Pathway
Both this compound and Chloramphenicol exert their bacteriostatic effects by inhibiting bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, thereby preventing the formation of peptide bonds. This shared mechanism underscores their close structural and functional relationship.
Figure 1. Mechanism of Action of this compound and Chloramphenicol.
In Vitro Efficacy: A Quantitative Comparison
Historical and contemporary data, although sparse for this compound, consistently point to its significantly lower antibacterial activity compared to Chloramphenicol. Early studies, dating back to the 1950s, described this compound as having "weak antibiotic activity".[1] More recent reviews of Chloramphenicol analogs have reiterated that modifications to the dichloroacetyl moiety, such as the one in this compound, generally result in reduced potency.[2]
| Bacterial Species | Type | Chloramphenicol MIC (µg/mL) | This compound MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 2 - 8 | Data not available (reported as weak activity) |
| Streptococcus pneumoniae | Gram-positive | 2 - 8 | Data not available (reported as weak activity) |
| Escherichia coli | Gram-negative | 2 - 8 | Data not available (reported as weak activity) |
| Haemophilus influenzae | Gram-negative | 0.25 - 2 | Data not available (reported as weak activity) |
| Pseudomonas aeruginosa | Gram-negative | > 128 (Resistant) | Data not available (reported as weak activity) |
Table 1. Comparative In Vitro Efficacy Data. Note: Specific quantitative data for this compound is scarce in recent literature, with early reports indicating generally weak activity compared to Chloramphenicol.
Experimental Protocols
The evaluation of in vitro antibacterial efficacy for both compounds would typically follow standardized methodologies as outlined by bodies such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Figure 2. Workflow for MIC Determination by Broth Microdilution.
Detailed Steps:
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and Chloramphenicol are prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., adjusted to a 0.5 McFarland standard) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate atmospheric conditions and temperature for a specified period.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Disk Diffusion for Zone of Inhibition Measurement
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition around a disk impregnated with the antibiotic.
Detailed Steps:
-
Inoculum Preparation: A standardized bacterial suspension is prepared.
-
Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton Agar) is evenly inoculated with the bacterial suspension.
-
Disk Application: Filter paper disks impregnated with known concentrations of this compound and Chloramphenicol are placed on the agar surface.
-
Incubation: The plate is incubated under suitable conditions.
-
Measurement: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the antibiotic.
Conclusion
References
Comparative Analysis of Anti-Chloramphenicol Antibody Cross-Reactivity with Bromamphenicol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of anti-chloramphenicol antibodies with its structural analog, bromamphenicol. Due to the close structural similarity between chloramphenicol and this compound, understanding the potential for antibody cross-reactivity is crucial for the development of specific immunoassays and for interpreting analytical results. This document summarizes the structural relationship, available cross-reactivity data for related compounds, and provides a detailed experimental protocol for determining cross-reactivity.
Structural Comparison and Cross-Reactivity Profile
Chloramphenicol and this compound share a nearly identical core structure, with the key difference being the substitution of two chlorine atoms in chloramphenicol with two bromine atoms in this compound on the acetamide side chain.[1][2] This high degree of structural homology suggests a strong likelihood of cross-reactivity with antibodies raised against chloramphenicol.
| Compound | Molecular Structure | Key Structural Difference from Chloramphenicol | Cross-Reactivity (%) with Anti-Chloramphenicol Antibody (Clone: TPA I)[3] |
| Chloramphenicol | C₁₁H₁₂Cl₂N₂O₅ | - | 100 |
| This compound | C₁₁H₁₂Br₂N₂O₅ | Dichloroacetamide group is replaced by a dibromoacetamide group.[2] | Data not available |
| Thiamphenicol | C₁₂H₁₅Cl₂N₂O₅S | The p-nitrophenyl group is replaced by a p-methylsulfonylphenyl group. | 33.3 |
| Florfenicol | C₁₂H₁₄Cl₂FNO₄S | The p-nitrophenyl group is replaced by a p-fluorophenylsulfonyl group and the hydroxyl group at C-3 is replaced by a fluorine atom. | 5.2 |
Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA
A competitive enzyme-linked immunosorbent assay (cELISA) is the standard method for determining the cross-reactivity of an antibody with related compounds. The following protocol provides a general framework for assessing the cross-reactivity of anti-chloramphenicol antibodies with this compound.
Objective: To determine the concentration of this compound that inhibits 50% of the binding of an anti-chloramphenicol antibody to a chloramphenicol-protein conjugate (IC50), and to calculate the percentage cross-reactivity relative to chloramphenicol.
Materials:
-
Microtiter plates (96-well) coated with a chloramphenicol-protein conjugate (e.g., Chloramphenicol-OVA).
-
Anti-chloramphenicol monoclonal antibody.
-
This compound standard.
-
Chloramphenicol standard.
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2M H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay buffer (e.g., PBS).
-
Microplate reader.
Procedure:
-
Preparation of Standards: Prepare a series of dilutions for both chloramphenicol and this compound in assay buffer. A typical concentration range might be from 0.01 ng/mL to 100 ng/mL.
-
Antibody Dilution: Dilute the anti-chloramphenicol antibody to a predetermined optimal concentration in assay buffer.
-
Competitive Reaction:
-
Add a fixed volume of the diluted standards (chloramphenicol and this compound separately) or unknown samples to the wells of the chloramphenicol-coated microtiter plate.
-
Immediately add a fixed volume of the diluted anti-chloramphenicol antibody to each well.
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for competitive binding.
-
-
Washing: Wash the plate multiple times with wash buffer to remove unbound antibodies and antigens.
-
Addition of Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Washing: Repeat the washing step to remove unbound secondary antibody.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Data Analysis:
-
Standard Curves: Plot the absorbance values against the logarithm of the concentration for both the chloramphenicol and this compound standards.
-
IC50 Determination: Determine the IC50 value for both compounds from their respective standard curves. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
-
Cross-Reactivity Calculation: Calculate the percentage cross-reactivity of the antibody with this compound using the following formula:
% Cross-Reactivity = (IC50 of Chloramphenicol / IC50 of this compound) x 100
Visual Representations
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Structural similarity and antibody binding.
References
Bromamphenicol vs. Thiamphenicol: A Comparative Analysis of Ribosomal Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of bromamphenicol and thiamphenicol, two analogues of chloramphenicol, focusing on their interaction with the bacterial ribosome. While both antibiotics are known to inhibit protein synthesis, this document delves into the specifics of their binding mechanisms, presents available data on their inhibitory activities, and provides detailed experimental protocols for their study.
Introduction: A Tale of Two Analogues
This compound and thiamphenicol are synthetic antibiotics that belong to the amphenicol class, sharing a core structure with chloramphenicol. They function by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. While structurally similar, substitutions on the p-nitrophenyl group of chloramphenicol give rise to this compound (with a bromine atom) and thiamphenicol (with a methylsulfonyl group). These modifications can influence their antibacterial spectrum, potency, and safety profile. Understanding the nuances of their ribosomal binding is crucial for rational drug design and the development of new antimicrobial agents.
Mechanism of Action: Halting Protein Synthesis at the Peptidyl Transferase Center
Both this compound and thiamphenicol inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Their primary target is the peptidyl transferase center (PTC), the active site responsible for catalyzing peptide bond formation. By occupying the A-site within the PTC, these antibiotics sterically hinder the proper positioning of the aminoacyl-tRNA, thereby preventing the elongation of the polypeptide chain. This bacteriostatic action ultimately halts bacterial growth and proliferation.[1]
The binding of these antibiotics is highly specific to the bacterial 70S ribosome, showing significantly less affinity for the 80S ribosomes found in eukaryotic cells, which accounts for their selective toxicity against bacteria.
Comparative Analysis of Ribosomal Binding and Inhibitory Activity
Direct comparative studies quantifying the ribosomal binding affinity (e.g., dissociation constant, Kd) of this compound and thiamphenicol are limited in publicly available literature. However, insights can be drawn from their inhibitory activities against various bacterial strains and in cell-free translation systems.
In the absence of direct binding data for this compound, we can compare their antibacterial potency through Minimum Inhibitory Concentration (MIC) values. It is important to note that MIC values reflect the overall effectiveness of an antibiotic, which is influenced by factors beyond ribosomal binding, such as cell permeability and efflux.
Data Presentation
| Parameter | This compound | Thiamphenicol | Reference |
| Ribosomal Binding Site | 50S subunit, Peptidyl Transferase Center (A-site) | 50S subunit, Peptidyl Transferase Center (A-site) | [1] |
| Mechanism of Action | Inhibition of peptidyl transferase activity | Inhibition of peptidyl transferase activity | [1] |
| Binding Affinity (Qualitative) | Data not available | Binds less efficiently than chloramphenicol | [2] |
| Minimum Inhibitory Concentration (MIC) | Data not readily available in comparative studies | Effective (0.5-4 µg/mL): Streptococcus pneumoniae, Enterococcus spp. Moderately Effective (8-64 µg/mL): Staphylococcus aureus, E. coli, Klebsiella pneumoniae, Salmonella spp. | [3][4] |
Note: The lack of directly comparable quantitative binding data for this compound is a significant gap in the current literature. The provided MIC values for thiamphenicol are against a range of clinical isolates and may vary depending on the specific strain and testing conditions.
Experimental Protocols
Ribosome Isolation from E. coli
This protocol describes the preparation of translationally active 70S ribosomes.
Materials:
-
E. coli strain (e.g., MRE600)
-
Luria-Bertani (LB) broth
-
Buffer A: 20 mM Tris-HCl (pH 7.5), 100 mM NH4Cl, 10.5 mM MgCl2, 0.5 mM EDTA, 4 mM β-mercaptoethanol
-
Buffer B: Buffer A with 1 M NH4Cl
-
Alumina powder
-
DNase I (RNase-free)
-
Sucrose solutions (10% and 30% w/v in Buffer A)
-
Ultracentrifuge and rotors
Procedure:
-
Grow E. coli cells in LB broth to mid-log phase (OD600 ≈ 0.6).
-
Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with cold Buffer A.
-
Resuspend the cell pellet in a minimal volume of Buffer A.
-
Lyse the cells by grinding with 2.5 times their weight of alumina powder in a pre-chilled mortar and pestle until a smooth paste is formed.
-
Add Buffer A (2 mL per gram of paste) and a small amount of DNase I.
-
Clarify the lysate by two rounds of centrifugation at 30,000 x g for 30 minutes at 4°C to remove cell debris and alumina.
-
Layer the supernatant onto a cushion of 30% sucrose in Buffer A and centrifuge at 100,000 x g for 4 hours at 4°C to pellet the ribosomes.
-
Discard the supernatant and gently wash the ribosome pellet with Buffer A.
-
Resuspend the pellet in Buffer A. This crude ribosome preparation can be further purified by washing with a high-salt buffer (Buffer B) to remove associated factors, followed by another round of ultracentrifugation.
-
For highly pure 70S ribosomes, the resuspended pellet can be layered onto a 10-30% sucrose gradient and centrifuged at 80,000 x g for 16 hours at 4°C. Fractions containing 70S ribosomes are then collected.
-
Determine the ribosome concentration by measuring the absorbance at 260 nm (1 A260 unit = 24 pmol of 70S ribosomes). Store ribosomes at -80°C.
In Vitro Translation Inhibition Assay (Luciferase-Based)
This assay measures the inhibition of protein synthesis by monitoring the production of a reporter protein, luciferase.
Materials:
-
E. coli S30 cell-free extract system
-
mRNA template encoding Firefly luciferase
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
Test compounds (this compound, Thiamphenicol) dissolved in a suitable solvent (e.g., DMSO)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Prepare a master mix containing the S30 extract, amino acids, and energy source according to the manufacturer's instructions.
-
Aliquot the master mix into wells of a 96-well plate.
-
Add varying concentrations of the test compounds (this compound and thiamphenicol) to the wells. Include a no-drug control (solvent only) and a positive control inhibitor (e.g., chloramphenicol).
-
Initiate the translation reaction by adding the luciferase mRNA to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the luciferase activity by adding the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each drug concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of the luciferase activity).[5]
Filter-Binding Assay for Determining Binding Affinity (Kd)
This assay measures the direct binding of a radiolabeled antibiotic to ribosomes.
Materials:
-
Purified 70S ribosomes
-
Radiolabeled antibiotic (e.g., [3H]-Bromamphenicol or [3H]-Thiamphenicol)
-
Unlabeled competitor antibiotic
-
Binding Buffer: 20 mM HEPES-KOH (pH 7.6), 150 mM NH4Cl, 10 mM Mg(OAc)2, 4 mM β-mercaptoethanol
-
Nitrocellulose filters (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Saturation Binding Experiment: a. In a series of tubes, add a fixed concentration of ribosomes (e.g., 100 nM). b. Add increasing concentrations of the radiolabeled antibiotic. c. Incubate the reactions at 37°C for 30 minutes to reach equilibrium. d. Filter each reaction mixture through a nitrocellulose filter under vacuum. The ribosomes and any bound antibiotic will be retained on the filter. e. Wash the filters with cold binding buffer to remove unbound antibiotic. f. Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter. g. Plot the amount of bound antibiotic versus the concentration of free antibiotic. The Kd can be determined from the saturation curve.
-
Competition Binding Experiment (if radiolabeled drug is unavailable): a. Use a known radiolabeled ligand that binds to the same site (e.g., [14C]-chloramphenicol). b. In a series of tubes, add a fixed concentration of ribosomes and a fixed concentration of the radiolabeled ligand. c. Add increasing concentrations of the unlabeled competitor (this compound or thiamphenicol). d. Follow steps 1c to 1f. e. The concentration of the unlabeled competitor that displaces 50% of the radiolabeled ligand (IC50) can be used to calculate its inhibitory constant (Ki), which is an estimate of its Kd.[6][7]
Visualizations
Caption: Mechanism of protein synthesis inhibition by this compound and Thiamphenicol.
References
- 1. INHIBITION OF PROTEIN SYNTHESIS IN MAMMALIAN CELL-FREE SYSTEMS BY CHLORAMPHENICOL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid, facile, and economical method for the isolation of ribosomes and translational machinery for structural and functional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Derivatives of Ribosome-Inhibiting Antibiotic Chloramphenicol Inhibit the Biosynthesis of Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
Validating Bromamphenicol: A Comparative Guide to Bacterial Protein Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Bromamphenicol and other prominent inhibitors of bacterial protein synthesis. By objectively presenting available data and detailed experimental protocols, this document serves as a resource for validating this compound's specificity and efficacy.
Introduction to this compound
This compound is a halogenated derivative of Chloramphenicol, a broad-spectrum antibiotic. Like its parent compound, this compound is understood to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit and interfering with the peptidyl transferase step.[1] This mechanism is crucial for bacterial viability, making it a key target for antibiotic development. The central question for any new antibiotic is its specificity: how effectively it inhibits bacterial processes while sparing eukaryotic cells. This guide explores the validation of this compound as a specific inhibitor of bacterial protein synthesis by comparing its theoretical action with established antibiotics.
Mechanism of Action: A Comparative Overview
The primary mechanism of this compound and Chloramphenicol involves the inhibition of peptidyl transferase, an essential enzyme in protein synthesis.[1] This enzyme catalyzes the formation of peptide bonds between amino acids. By binding to the 50S ribosomal subunit, these antibiotics obstruct this process, leading to the cessation of protein elongation and, ultimately, bacterial growth.[2]
To understand this compound's specificity, it is essential to compare its mechanism with other inhibitors that target different aspects of the bacterial ribosome.
-
Chloramphenicol : Binds to the 50S ribosomal subunit and inhibits peptidyl transferase.[2] Its use is limited due to toxicity, including bone marrow suppression, which is linked to its inhibition of mitochondrial protein synthesis.[3]
-
Tetracycline : Binds to the 30S ribosomal subunit and prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[4]
-
Erythromycin (a Macrolide) : Binds to the 50S ribosomal subunit and blocks the exit tunnel for the nascent polypeptide chain, thereby inhibiting translocation.[5]
-
Puromycin : An aminonucleoside antibiotic that mimics the 3' end of aminoacyl-tRNA. It enters the A site and is incorporated into the growing peptide chain, causing premature termination.[6]
The following diagram illustrates the distinct points of intervention for these inhibitors within the bacterial ribosome.
Caption: Mechanisms of different bacterial protein synthesis inhibitors.
Comparative Performance Data
A critical aspect of validating a new antibiotic is quantifying its inhibitory activity and specificity. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains and the half-maximal inhibitory concentration (IC50) in protein synthesis assays.
Table 1: Minimum Inhibitory Concentration (MIC) Against Common Bacterial Strains (µg/mL)
| Antibiotic | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Listeria monocytogenes |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Chloramphenicol | ~0.1 - >128[7] | ~0.5 - >128[7] | >128[7] | 4 - 50[8] |
| Tetracycline | ~0.25 - >64 | ~0.12 - >32 | >128 | 2 - 15[8] |
| Erythromycin | >128 | ~0.06 - >32 | >128 | 0.05 - 0.20[8] |
MIC values can vary significantly depending on the specific strain and resistance mechanisms.
Table 2: Inhibition of Protein Synthesis (IC50)
| Antibiotic | Bacterial Cell-Free System (IC50 in µM) | Eukaryotic (Mitochondrial) Cell-Free System (IC50 in µM) |
| This compound | Data not available | Data not available |
| Chloramphenicol | ~2[9] | Significant inhibition observed[10] |
| Tetracycline | Data not available | Significant inhibition observed |
| Erythromycin | Data not available | Low to no inhibition |
The lack of quantitative data for this compound highlights a critical gap in the scientific literature. The experimental protocols detailed below provide a roadmap for generating the necessary data to complete these comparative tables.
Experimental Protocols
To validate the specificity of this compound, a series of well-defined experiments are required. The following protocols outline the methodologies for determining MIC values and assessing the inhibition of bacterial and eukaryotic protein synthesis.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11] The broth microdilution method is a standard procedure.[11]
Workflow for MIC Determination
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Prepare Materials:
-
96-well microtiter plates.
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.[11]
-
Stock solutions of this compound, Chloramphenicol, Tetracycline, and Erythromycin.
-
Bacterial strains (e.g., E. coli, S. aureus) grown to a logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[11]
-
-
Serial Dilution:
-
Dispense 100 µL of MHB into each well of the microtiter plate.
-
Add 100 µL of the antibiotic stock solution to the first well and perform a two-fold serial dilution across the plate.
-
-
Inoculation:
-
Add a standardized volume of the bacterial suspension to each well.
-
Include a positive control (bacteria, no antibiotic) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.[11]
-
In Vitro Protein Synthesis Inhibition Assay (Bacterial)
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system derived from bacteria (e.g., E. coli).
Detailed Protocol:
-
Prepare S30 Extract:
-
Prepare a crude extract containing ribosomes and other necessary translation factors from a logarithmic phase culture of E. coli.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
S30 extract
-
A template for protein synthesis (e.g., luciferase mRNA)
-
Amino acids (including a radiolabeled or fluorescently tagged amino acid)
-
An energy source (ATP, GTP)
-
Buffer and salts
-
-
-
Inhibition Assay:
-
Add varying concentrations of this compound and comparator antibiotics to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
-
Quantification:
-
Measure the amount of newly synthesized protein. If using a luciferase template, this can be done by measuring luminescence after adding the substrate.
-
Alternatively, if using radiolabeled amino acids, the protein can be precipitated and the radioactivity measured.
-
-
Data Analysis:
-
Plot the percentage of protein synthesis inhibition against the antibiotic concentration and determine the IC50 value.
-
In Vitro Protein Synthesis Inhibition Assay (Eukaryotic/Mitochondrial)
To assess the specificity of this compound, its effect on eukaryotic protein synthesis must be evaluated. A key concern with Chloramphenicol is its inhibition of mitochondrial ribosomes, which are structurally similar to bacterial ribosomes.[3]
Detailed Protocol:
-
Prepare Mitochondrial Extract:
-
Isolate mitochondria from a suitable source (e.g., rat liver, cultured human cells).
-
Prepare a mitochondrial lysate containing mitoribosomes and translation factors.
-
-
Reaction Mixture:
-
Prepare a reaction mixture similar to the bacterial assay but optimized for the mitochondrial system. This will include a suitable template (e.g., a mitochondrially encoded gene) and the necessary components for mitochondrial translation.
-
-
Inhibition Assay:
-
Perform the inhibition assay with varying concentrations of this compound and comparators.
-
-
Quantification and Data Analysis:
-
Quantify the inhibition of mitochondrial protein synthesis and determine the IC50 values as described for the bacterial assay.
-
Logical Relationship for Specificity Validation
Caption: Logical framework for validating this compound's specificity.
Conclusion and Future Directions
This compound, as a derivative of Chloramphenicol, holds potential as an inhibitor of bacterial protein synthesis. Its mechanism of action is presumed to be the inhibition of the 50S ribosomal subunit's peptidyl transferase activity.[1] However, a comprehensive validation of its specificity and efficacy is currently hampered by the lack of publicly available quantitative data.
The comparative data for established antibiotics such as Chloramphenicol, Tetracycline, and Erythromycin provide a benchmark for the performance characteristics expected of a potent and specific inhibitor. The experimental protocols detailed in this guide offer a clear path forward for researchers to generate the necessary data to rigorously evaluate this compound.
Future research should focus on:
-
Determining the MIC values of this compound against a broad panel of clinically relevant bacterial strains, including resistant isolates.
-
Quantifying the IC50 of this compound in both bacterial and mitochondrial cell-free protein synthesis assays to establish its selectivity index.
-
Investigating the potential for cross-resistance with other 50S inhibitors.
By undertaking these studies, the scientific community can fully elucidate the therapeutic potential of this compound and its viability as a specific inhibitor of bacterial protein synthesis.
References
- 1. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. idexx.dk [idexx.dk]
- 5. Chloramphenicol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Inhibition of the peptide bond synthesizing cycle by chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative in vitro acitvity of chloramphenicol and thiamphenicol on common aerobic and anaerobic gram-negative bacilli(Salmonella and Shigella excluded) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How partially inhibitory concentrations of chloramphenicol affect the growth of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. INHIBITION OF PROTEIN SYNTHESIS IN MAMMALIAN CELL-FREE SYSTEMS BY CHLORAMPHENICOL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Use of Bromamphenicol in Specific Bacterial Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Bromamphenicol's performance against key bacterial species. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from its parent compound, Chloramphenicol, as a proxy. This compound is a derivative of Chloramphenicol and shares the same mechanism of action, making Chloramphenicol data a relevant substitute for in vitro validation purposes.
Comparative Performance Analysis
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Chloramphenicol and other commonly used antibiotics against a panel of clinically relevant Gram-positive and Gram-negative bacterial species. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Gram-Positive Bacteria
| Antibiotic | Staphylococcus aureus (including MRSA) MIC (µg/mL) | Streptococcus pneumoniae MIC (µg/mL) | Enterococcus faecalis MIC (µg/mL) |
| Chloramphenicol | ≤8 - ≥32[1][2][3] | 0.75 - 24[4] | 2 - 4[5] |
| Linezolid | 0.5 - 2[5][6] | 0.5 - 2[5] | 2[7] |
| Vancomycin | 1 - 2 (for MRSA)[8][9][10] | - | 99.5% susceptible[7] |
Gram-Negative Bacteria
| Antibiotic | Escherichia coli MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) |
| Chloramphenicol | 32 - 256[11] | 4 - >64[12][13] |
| Ciprofloxacin | 0.013 - 0.08[14] | 0.15[14] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of antibacterial activity. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
96-well microtiter plates[15]
-
Mueller-Hinton Broth (MHB), adjusted to pH 7.2-7.4[16]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity[17]
-
Stock solutions of antimicrobial agents[18]
-
Sterile diluent (e.g., saline or broth)[15]
-
Incubator (35°C ± 2°C)[19]
-
Microplate reader (optional)
Procedure:
-
Prepare Antimicrobial Dilutions: Aseptically prepare serial two-fold dilutions of the antimicrobial agents in MHB directly in the microtiter plates. The final volume in each well should be 100 µL.[15]
-
Prepare Bacterial Inoculum: From a pure 18-24 hour culture, suspend several colonies in sterile diluent. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.[17][18]
-
Inoculate Microtiter Plates: Within 15 minutes of preparation, dilute the standardized inoculum in MHB to a final concentration of approximately 5 x 10^5 CFU/mL in each well. This is typically achieved by adding 5 µL of the standardized inoculum to each 100 µL well.[15]
-
Incubation: Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[19]
-
Determine MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.[18]
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.
Materials:
-
Mueller-Hinton Agar (MHA) plates (150 mm diameter)[20]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity[17]
-
Filter paper disks impregnated with known concentrations of antimicrobial agents
-
Sterile cotton swabs[17]
-
Forceps
-
Incubator (35°C ± 2°C)[21]
-
Ruler or caliper
Procedure:
-
Prepare Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[17]
-
Inoculate MHA Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum. Rotate the swab against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[21]
-
Apply Antimicrobial Disks: Allow the plate to dry for 3-5 minutes. Aseptically apply the antimicrobial-impregnated disks to the surface of the agar using sterile forceps. Gently press each disk to ensure complete contact with the agar. Disks should be spaced at least 24 mm apart from center to center.[17]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.[21]
-
Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter using a ruler or caliper.[21]
-
Interpret Results: Compare the zone diameters to the established breakpoints from CLSI guidelines to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.
Visualizations
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
The following diagram illustrates the mechanism of action of Chloramphenicol (and by extension, this compound) in inhibiting bacterial protein synthesis.
Caption: Mechanism of bacterial protein synthesis inhibition.
Experimental Workflow: Comparative Antibiotic Susceptibility Testing
The diagram below outlines the general workflow for comparing the in vitro efficacy of multiple antibiotics against a panel of bacterial isolates.
Caption: Workflow for antibiotic susceptibility testing.
References
- 1. In vitro susceptibility of chloramphenicol against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jcpsp.pk [jcpsp.pk]
- 3. Resurgence of Chloramphenicol Resistance in Methicillin-Resistant Staphylococcus aureus Due to the Acquisition of a Variant Florfenicol Exporter (fexAv)-Mediated Chloramphenicol Resistance in Kuwait Hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increasing Chloramphenicol Resistance in Streptococcus pneumoniae Isolates from Papua New Guinean Children with Acute Bacterial Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Clinical update on linezolid in the treatment of Gram-positive bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Linezolid against Key Gram-Positive Organisms Isolated in the United States: Results of the LEADER 2004 Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jwatch.org [jwatch.org]
- 9. Relationship of MIC and Bactericidal Activity to Efficacy of Vancomycin for Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Characterization of Chloramphenicol Resistance in Beta-Hemolytic Escherichia coli Associated with Diarrhea in Neonatal Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies on Antibiotic Sensitivity Pattern of Pseudomonas aeruginosa Isolated from Hospitalized Patients [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. goldbio.com [goldbio.com]
- 17. microbenotes.com [microbenotes.com]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. Broth microdilution - Wikipedia [en.wikipedia.org]
- 20. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 21. asm.org [asm.org]
A Comparative Analysis of the Potency of Bromamphenicol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial potency of Bromamphenicol and its key analogs. The information is compiled from preclinical research to aid in the ongoing development of effective antimicrobial agents. This document details the mechanism of action, comparative antibacterial activity through available quantitative data, and the experimental protocols used to derive these findings.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, a derivative of Chloramphenicol, exerts its antibacterial effect by targeting and inhibiting bacterial protein synthesis. Like its parent compound, this compound binds to the 50S ribosomal subunit. This binding interferes with the crucial peptidyl transferase step, thereby halting the elongation of the polypeptide chain and ultimately inhibiting bacterial growth.
The following diagram illustrates the generalized signaling pathway for the mechanism of action of Chloramphenicol and its analogs, including this compound.
Caption: Mechanism of action of this compound and its analogs.
Comparative Antibacterial Potency
One study has shown that this compound at a concentration of 93 µM inhibits protein synthesis in E. coli by 98.8%. It is important to note that this is a measure of biochemical inhibition and not a direct MIC value, which represents the lowest concentration to inhibit visible bacterial growth.
For comparison, the following tables summarize the available MIC data for Chloramphenicol and some of its well-studied analogs.
Table 1: MIC Values (µg/mL) of Chloramphenicol and Analogs against Gram-Positive Bacteria
| Compound/Analog | Staphylococcus aureus | Streptococcus pneumoniae | Enterococcus faecalis |
| Chloramphenicol | 1 - 32 | 2 - 4 | 4 - 32 |
| Thiamphenicol | 8 - 32 | 2 | 4 |
| Florfenicol | 2 - 8 | 0.5 - 2 | 4 - 8 |
Table 2: MIC Values (µg/mL) of Chloramphenicol and Analogs against Gram-Negative Bacteria
| Compound/Analog | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Haemophilus influenzae |
| Chloramphenicol | 2 - 8 | 4 - 16 | >128 | 0.25 - 1 |
| Thiamphenicol | 8 - 64 | 8 - 64 | >128 | 0.25 |
| Florfenicol | 2 - 16 | 4 - 16 | >128 | 0.5 - 2 |
Note: The MIC values presented are ranges compiled from various studies and can vary depending on the specific strain and testing conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of antibacterial potency.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro. The following workflow outlines the broth microdilution method, a standard procedure for determining MIC.
Caption: Workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.
-
Antibiotic Dilution: The antibiotic is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension.
-
Controls: A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included on each plate.
-
Incubation: The plate is incubated under appropriate atmospheric conditions (e.g., ambient air, 37°C) for 16-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism.
Peptidyl Transferase Inhibition Assay
This assay measures the ability of a compound to inhibit the peptidyl transferase activity of the ribosome. A common method is the "puromycin reaction."
Caption: Workflow for a peptidyl transferase inhibition assay.
Detailed Steps:
-
Complex Formation: A reaction mixture is prepared containing purified bacterial ribosomes, a synthetic mRNA template, and a radiolabeled N-acetyl-aminoacyl-tRNA (the donor substrate) bound to the P-site of the ribosome.
-
Inhibitor Addition: The test compound (e.g., this compound or its analogs) is added to the reaction mixture at various concentrations and pre-incubated with the ribosomal complex.
-
Reaction Initiation: The reaction is started by the addition of puromycin, which acts as an acceptor substrate.
-
Reaction Termination: After a specific incubation time, the reaction is stopped, often by the addition of a basic solution.
-
Product Separation: The product, N-acetyl-aminoacyl-puromycin, is separated from the unreacted substrate, typically by solvent extraction.
-
Quantification: The amount of product formed is quantified by measuring its radioactivity using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration required to inhibit the reaction by 50%) is determined.
Conclusion
This guide provides a comparative overview of the potency of this compound and its analogs based on the available scientific literature. While direct comparative MIC data for this compound is limited, its potent inhibitory effect on bacterial protein synthesis is evident. The provided MIC values for key analogs such as Thiamphenicol and Florfenicol offer valuable benchmarks for researchers. The detailed experimental protocols serve as a resource for the design and execution of further comparative studies in the pursuit of novel and effective antimicrobial agents.
Comparative Analysis of Resistance Profiles: Chloramphenicol and Its Derivative, Bromamphenicol
A comprehensive guide for researchers, scientists, and drug development professionals on the resistance mechanisms and profiles of the broad-spectrum antibiotic Chloramphenicol. This guide also addresses the current landscape of available data for its derivative, Bromamphenicol.
Introduction
Chloramphenicol, a broad-spectrum antibiotic discovered in the late 1940s, has been a cornerstone in treating a variety of serious bacterial infections.[1][2] Its efficacy is, however, challenged by the emergence of bacterial resistance. This guide provides a detailed comparative analysis of the resistance profiles of Chloramphenicol and its derivative, this compound.
It is important to note that while extensive research has been conducted on Chloramphenicol, detailing its mechanism of action and the evolution of resistance, publicly available data on this compound is significantly limited. This compound is known to be a derivative of Chloramphenicol and is understood to share the same mechanism of action by inhibiting bacterial protein synthesis.[3] However, specific studies detailing its unique resistance profile, comparative efficacy, or prevalence of resistance are scarce in contemporary scientific literature. Therefore, this guide will provide a comprehensive overview of Chloramphenicol resistance, with the acknowledgment that a direct, data-rich comparison with this compound is not currently possible due to the lack of available research.
Mechanism of Action: Chloramphenicol and this compound
Both Chloramphenicol and this compound are bacteriostatic agents that function by inhibiting protein synthesis in bacteria.[1][3] They bind to the 50S subunit of the bacterial ribosome, specifically to the A2451 and A2452 residues of the 23S rRNA.[1] This binding action blocks the peptidyl transferase step of protein elongation, thereby preventing the formation of peptide bonds and halting bacterial growth.[2]
Caption: Mechanism of action for Chloramphenicol and this compound.
Resistance Profiles: A Focus on Chloramphenicol
The emergence of resistance has limited the clinical use of Chloramphenicol. Bacteria have developed several mechanisms to counteract its effects.
Mechanisms of Resistance to Chloramphenicol
The primary mechanisms of resistance to Chloramphenicol are:
-
Enzymatic Inactivation: This is the most common mechanism of resistance.[4] It is primarily mediated by the enzyme Chloramphenicol Acetyltransferase (CAT), which is often encoded by genes carried on plasmids.[5] CAT acetylates the hydroxyl groups of Chloramphenicol, rendering it unable to bind to the bacterial ribosome.[5]
-
Efflux Pumps: Bacteria can actively transport Chloramphenicol out of the cell using efflux pumps, thereby reducing its intracellular concentration to sub-therapeutic levels.[4] These pumps are often multidrug transporters, contributing to cross-resistance with other antibiotics.[6]
-
Target Site Modification: Mutations in the 23S rRNA, the binding site of Chloramphenicol on the 50S ribosomal subunit, can reduce the drug's affinity for its target, leading to resistance.[4] This mechanism is less common than enzymatic inactivation.
-
Reduced Permeability: Alterations in the bacterial cell membrane can decrease the uptake of Chloramphenicol, contributing to resistance.
Caption: Major mechanisms of bacterial resistance to Chloramphenicol.
Quantitative Data: Chloramphenicol Resistance
Minimum Inhibitory Concentration (MIC) is a key measure of antibiotic resistance. The following table summarizes representative MIC values for Chloramphenicol against various susceptible and resistant bacterial strains.
| Bacterial Species | Resistance Status | Chloramphenicol MIC (µg/mL) | Reference |
| Escherichia coli | Susceptible | 2-8 | [7] |
| Escherichia coli | Resistant (cmlA gene) | 32 - 256 | [7] |
| Salmonella spp. | Resistant | ≥32 | [8] |
| Rickettsia prowazekii | Resistant | Two-fold increase from susceptible | [9] |
| Pseudomonas aeruginosa | Generally Resistant | High (often >256) | [10] |
Experimental Protocols
The determination of antibiotic resistance profiles relies on standardized laboratory procedures.
Minimum Inhibitory Concentration (MIC) Determination
a. Broth Microdilution Method:
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
b. Agar Dilution Method:
-
Preparation of Agar Plates: A series of agar plates containing twofold dilutions of the antibiotic are prepared.
-
Inoculum Preparation: As in the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: Plates are incubated under appropriate conditions.
-
Reading Results: The MIC is the lowest antibiotic concentration that prevents the growth of the bacterial colonies.
Disk Diffusion (Kirby-Bauer) Test
-
Inoculum Preparation: A standardized bacterial suspension is swabbed evenly onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Disk Application: Paper disks impregnated with a standard concentration of the antibiotic are placed on the agar surface.
-
Incubation: The plate is incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The diameter of the zone of no bacterial growth around each disk is measured.
-
Interpretation: The diameter of the inhibition zone is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.
Caption: A generalized workflow for antibiotic susceptibility testing.
Conclusion
Chloramphenicol remains an important antibiotic, but its utility is significantly impacted by the prevalence of bacterial resistance. The primary mechanisms of resistance are well-characterized and include enzymatic inactivation by CAT, efflux pumps, and target site modifications. Understanding these mechanisms is crucial for the development of new therapeutic strategies to overcome resistance.
References
- 1. Chloramphenicol - Wikipedia [en.wikipedia.org]
- 2. What is Chloramphenicol used for? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanisms of Resistance to Chloramphenicol in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Chloramphenicol Resistance in Beta-Hemolytic Escherichia coli Associated with Diarrhea in Neonatal Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular basis of the persistence of chloramphenicol resistance among Escherichia coli and Salmonella spp. from pigs, pork and humans in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased resistance to chloramphenicol in Rickettsia prowazekii with a note on failure to demonstrate genetic interaction among - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ldh.la.gov [ldh.la.gov]
A Comparative Guide to Validating HPLC Methods for Bromamphenicol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical High-Performance Liquid Chromatography (HPLC) methods for the quantification of Bromamphenicol, an analogue of the broad-spectrum antibiotic Chloramphenicol. Drawing upon established and validated methods for Chloramphenicol, this document outlines potential starting points for developing and validating a robust analytical method for this compound. The information presented here is intended to guide researchers in establishing a reliable method for quality control, stability testing, and pharmacokinetic studies.
Comparative Analysis of HPLC Method Validation Parameters
The validation of an analytical method ensures that it is suitable for its intended purpose.[1][2][3][4] For the quantification of this compound, key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, would need to be rigorously assessed.[1][2][5] The following table summarizes the expected performance of three hypothetical reversed-phase HPLC (RP-HPLC) methods, derived from common methodologies used for Chloramphenicol analysis.[6][7][8][9][10][11][12][13][14]
| Parameter | Method A: Isocratic Elution with UV Detection | Method B: Gradient Elution with UV Detection | Method C: Isocratic Elution with Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.999[6] | > 0.999 | > 0.999[15] |
| Range (µg/mL) | 10 - 150 | 1 - 100 | 0.1 - 50 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 99.5 - 100.5%[15] |
| Precision (%RSD) | < 2.0%[5] | < 1.5%[5] | < 1.0% |
| Limit of Detection (LOD) (µg/mL) | ~1.4[6] | ~0.5 | ~0.05 |
| Limit of Quantification (LOQ) (µg/mL) | ~4.7[6] | ~1.5 | ~0.15 |
| Specificity | Good | Excellent | Superior |
| Robustness | Acceptable | Good | High |
Detailed Experimental Protocols
The following is a detailed protocol for a proposed starting method (Method A) for the quantification of this compound, based on a common validated method for Chloramphenicol.[6][8]
Method A: Isocratic RP-HPLC with UV Detection
-
Chromatographic System:
-
Mobile Phase:
-
Detection Wavelength:
-
Injection Volume: 20 µL.[9]
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 10-150 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix (e.g., bulk drug, pharmaceutical formulation, biological fluid). For a simple formulation, dissolution in the mobile phase followed by filtration may be sufficient. For more complex matrices, a liquid-liquid or solid-phase extraction may be necessary.[7][11][16][17]
-
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of an HPLC method for this compound quantification, adhering to ICH guidelines.[1][2][4]
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. iosrphr.org [iosrphr.org]
- 7. High-performance liquid chromatographic assay of chloramphenicol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Analysis of Chloramphenicol | SIELC Technologies [sielc.com]
- 11. Simultaneous Chloramphenicol and Florfenicol Determination by A Validated DLLME-HPLC-UV Method in Pasteurized Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijsdr.org [ijsdr.org]
- 13. researchgate.net [researchgate.net]
- 14. helixchrom.com [helixchrom.com]
- 15. Analytical Method Validation for Quantification of Chloramphenicol Residues in Poultry Meal Using a Liquid Chromatography-Tandem Mass Spectrometry, American Journal of Chemical and Biochemical Engineering, Science Publishing Group [ajcbeng.org]
- 16. scispace.com [scispace.com]
- 17. fda.gov [fda.gov]
Safety Operating Guide
Proper Disposal of Bromamphenicol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of bromamphenicol, a chloramphenicol derivative, in a laboratory setting. Researchers, scientists, and drug development professionals are advised to follow these procedures to ensure safety and regulatory compliance.
Given that this compound is a derivative of chloramphenicol, which is classified as a hazardous substance, it is prudent to handle this compound with similar precautions, even though its own Safety Data Sheet (SDS) may not explicitly classify it as hazardous under the Globally Harmonized System (GHS). The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize exposure and environmental release.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including:
-
Gloves: Nitrile or chloroprene gloves are recommended. Always inspect gloves for integrity before use.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A fully buttoned lab coat should be worn.
Work with this compound should be conducted in a certified ducted fume hood to minimize inhalation exposure.[1] An eyewash station and safety shower must be readily accessible.[1]
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through a licensed hazardous waste management company. Do not dispose of this compound down the drain or in the regular trash.[1]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including unused or expired product, contaminated lab consumables (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be labeled as "Hazardous Waste - this compound" and include the date accumulation started.
-
-
Liquid Waste:
-
Stock solutions of this compound are considered hazardous chemical waste.[2]
-
Collect liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless compatibility has been verified.
-
-
Empty Containers:
-
Thoroughly rinse empty this compound containers with a suitable solvent (e.g., water or as recommended by your institution's safety office).
-
The first rinseate must be collected and disposed of as hazardous waste.[3] For highly toxic chemicals, the first three rinses should be collected.[3]
-
After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[3]
-
2. Storage of Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area.
-
Ensure containers are kept closed except when adding waste.[3]
-
Secondary containment should be used for all liquid hazardous waste to prevent spills.[3]
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal of the this compound waste.
-
Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Waste Classification | Recommended as Hazardous Waste | Precautionary measure due to relation to Chloramphenicol |
| Primary Disposal Method | Incineration via a licensed facility | [4] |
| Container for Solid Waste | Labeled, leak-proof hazardous waste container | [3] |
| Container for Liquid Waste | Labeled, leak-proof hazardous waste container with secondary containment | [3] |
| Disposal of Empty Containers | Triple rinse; first rinseate collected as hazardous waste | [3] |
Disposal Workflow Diagram
References
Personal protective equipment for handling Bromamphenicol
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling and disposal of Bromamphenicol.
This document provides crucial safety and logistical information for the handling of this compound in a laboratory setting. Given that this compound is a derivative of Chloramphenicol, and in the absence of extensive, specific safety data for this compound, a cautious approach is recommended. The following procedures are based on the known hazards of the parent compound, Chloramphenicol, which is classified as a suspected carcinogen and reproductive toxin.[1][2][3][4] Adherence to these guidelines is essential to ensure personnel safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure safety.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Safety Glasses with Side Shields | Must be worn at all times in the laboratory. A face shield should be worn in addition to goggles when there is a splash hazard.[5][6] |
| Hand Protection | Chemical-resistant Gloves | Disposable nitrile gloves are the minimum requirement.[5] For prolonged contact or handling larger quantities, consider double-gloving or using thicker, reusable gloves such as neoprene or butyl rubber.[6][7] Gloves must be inspected before use and changed immediately if contaminated.[8] |
| Body Protection | Laboratory Coat | A buttoned lab coat must be worn to protect skin and clothing.[6] |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator if working outside of a chemical fume hood or if there is a risk of generating dust or aerosols.[1][7] |
Operational Plan: Step-by-Step Handling Procedures
Follow these detailed steps for the safe handling of this compound throughout your experimental workflow.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
2. Weighing and Solution Preparation:
-
All weighing and solution preparation activities must be conducted in a certified chemical fume hood to prevent inhalation of the powder.
-
Before starting, ensure the work area is clean and uncluttered.
-
Wear all required PPE.
-
Use a disposable weighing paper or a dedicated, tared container to weigh the solid this compound.
-
Carefully add the weighed solid to the solvent to minimize dust generation.
-
If heating is required, use a controlled heating source such as a water bath or heating mantle. Avoid open flames.[1]
3. Experimental Use:
-
Handle all solutions containing this compound with the same level of precaution as the solid material.
-
Keep containers closed when not in use to prevent spills and evaporation.
-
Clearly label all solutions with the name of the compound and its concentration.
4. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Wearing appropriate PPE, carefully collect the absorbed material and contaminated debris into a sealed container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid this compound waste, including empty containers and contaminated weighing papers, must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag for disposal.
Hazard Data Summary
The following table summarizes the known hazard information for Chloramphenicol, which should be considered as potential hazards for this compound until more specific data is available.
| Hazard Category | Chloramphenicol | This compound |
| Carcinogenicity | Suspected of causing cancer.[1][2][3][4] | Data not available; handle as a suspected carcinogen. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1][2][4] | Data not available; handle as a suspected reproductive toxin. |
| Eye Irritation | Causes serious eye damage.[2][4] | Data not available; assume it can cause serious eye damage. |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | Health: 0, Fire: 0, Reactivity: 0 |
| First Aid: Eye Contact | Rinse opened eye for several minutes under running water. | Rinse opened eye for several minutes under running water. |
| First Aid: Skin Contact | Generally the product does not irritate the skin. | Generally the product does not irritate the skin. |
| First Aid: Inhalation | Supply fresh air; consult doctor in case of complaints. | Supply fresh air; consult doctor in case of complaints. |
| First Aid: Ingestion | If symptoms persist consult doctor. | If symptoms persist consult doctor. |
Safe Handling and Disposal Workflow
References
- 1. pfizer.com [pfizer.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. learning-center.homesciencetools.com [learning-center.homesciencetools.com]
- 7. youtube.com [youtube.com]
- 8. targetmol.com [targetmol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
